3-Bromo-5-methylphenylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(3-bromo-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEPYOBFWSGWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584488 | |
| Record name | (3-Bromo-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-36-8 | |
| Record name | B-(3-Bromo-5-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-5-methylphenylboronic Acid (CAS: 849062-36-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methylphenylboronic acid is a specialized organic building block crucial for the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its utility primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, a fundamental process in the construction of biaryl and heteroaryl structures that are prevalent in many biologically active compounds and functional materials. The strategic placement of the bromo and methyl groups on the phenyl ring offers specific steric and electronic properties that can be exploited to fine-tune the characteristics of the target molecules. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 849062-36-8 | N/A |
| Molecular Formula | C₇H₈BBrO₂ | N/A |
| Molecular Weight | 214.85 g/mol | N/A |
| Melting Point | 278-283 °C | N/A |
| SMILES | CC1=CC(Br)=CC(B(O)O)=C1 | N/A |
| InChI Key | KKEPYOBFWSGWLQ-UHFFFAOYSA-N | N/A |
Safety Information:
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Causes serious eye irritation. | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| May cause respiratory irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Store locked up. |
Spectroscopic Data
While readily available public spectra for this compound are limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
| Technique | Expected Peaks |
| ¹H NMR | Aromatic protons (multiple signals, ~7.0-8.0 ppm), Methyl protons (singlet, ~2.3 ppm), Boronic acid protons (broad singlet, variable shift) |
| ¹³C NMR | Aromatic carbons (multiple signals, ~120-140 ppm), Methyl carbon (~20 ppm), Carbon attached to boron (broad signal, ~130-135 ppm) |
| FT-IR (cm⁻¹) | O-H stretch (broad, ~3200-3500), C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2850-2950), C=C stretch (aromatic, ~1400-1600), B-O stretch (~1350), C-Br stretch (~550-650) |
| Mass Spec. | [M-H]⁻ expected around m/z 213/215, reflecting the isotopic pattern of bromine. |
Experimental Protocols
Synthesis of this compound
The following is a plausible method for the synthesis of this compound, adapted from a general procedure for the preparation of substituted phenylboronic acids.
Reaction Scheme:
Materials:
-
1,3-Dibromo-5-methylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi)
-
Hydrochloric acid (1 M)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add magnesium turnings.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
In a separate flask, dissolve 1,3-dibromo-5-methylbenzene in anhydrous THF.
-
Add a small amount of the 1,3-dibromo-5-methylbenzene solution to the magnesium suspension. Gentle heating may be required to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining 1,3-dibromo-5-methylbenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flame-dried flask under an inert atmosphere, dissolve triisopropyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cooled triisopropyl borate solution via a cannula. Maintain the temperature at -78 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1 M hydrochloric acid while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in the Suzuki-Miyaura coupling to form biaryl compounds.
Catalytic Cycle:
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2-3 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Degas the chosen solvent by bubbling with an inert gas for 15-20 minutes, then add it to the reaction flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Applications in Drug Discovery and Medicinal Chemistry
Phenylboronic acids are a cornerstone in modern medicinal chemistry due to their versatility in forming complex molecular scaffolds. The 3-bromo-5-methylphenyl moiety is a valuable structural motif that can be incorporated into potential drug candidates to modulate their pharmacological properties.
Signaling Pathway Context:
Many kinase inhibitors, a major class of oncology drugs, target ATP-binding sites. The biaryl structures often synthesized using this compound can serve as "hinge-binding" motifs that interact with the kinase domain, leading to inhibition of the signaling pathway.
While specific examples of marketed drugs containing the this compound moiety are not readily found in public literature, this building block is of significant interest in the synthesis of libraries of compounds for high-throughput screening against various therapeutic targets, including but not limited to:
-
Kinase Inhibitors: For the treatment of various cancers.
-
GPCR Modulators: Targeting a wide range of physiological processes.
-
Protease Inhibitors: For antiviral and other therapies.
The bromine atom on the ring provides a handle for further functionalization through subsequent cross-coupling reactions, allowing for the rapid generation of diverse chemical entities from a common intermediate. The methyl group provides steric bulk and can influence the binding affinity and selectivity of the final compound.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and materials science. Its primary utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex biaryl structures. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a technical resource for researchers and scientists working at the forefront of chemical innovation.
An In-depth Technical Guide to 3-Bromo-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 3-Bromo-5-methylphenylboronic acid, a key building block in modern organic synthesis, particularly in the realm of drug discovery and development. This document outlines its chemical properties, a detailed synthetic protocol, and its application in palladium-catalyzed cross-coupling reactions.
Core Compound Properties
This compound is a valuable reagent in organic chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its bifunctional nature, possessing both a bromo-substituent and a boronic acid moiety, allows for its versatile incorporation into complex molecular architectures.
| Property | Value |
| Molecular Weight | 214.85 g/mol |
| Molecular Formula | C₇H₈BBrO₂ |
| CAS Number | 849062-36-8 |
| Appearance | White to off-white solid |
| Melting Point | 278-283 °C |
| Boiling Point (Predicted) | 351.8 ± 52.0 °C |
| Density (Predicted) | 1.57 ± 0.1 g/cm³ |
Synthetic Protocol: Preparation of this compound
The following protocol describes a representative synthesis of this compound from 1,3-dibromo-5-methylbenzene via a lithium-halogen exchange followed by borylation. This method is adapted from established procedures for analogous arylboronic acids.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
1,3-Dibromo-5-methylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate (B(OiPr)₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel is charged with 1,3-dibromo-5-methylbenzene (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.0 equivalent) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Workup: The reaction is cooled in an ice bath and quenched by the slow addition of 1 M HCl. The mixture is stirred for 30 minutes. The phases are separated, and the aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound as a white solid.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a versatile coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. Below is a general protocol for a typical coupling reaction.
Catalytic Cycle:
Figure 2: Generalized Suzuki-Miyaura catalytic cycle.
General Experimental Protocol:
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (0.01-0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the aryl halide, this compound, the base, and the palladium catalyst.
-
Inerting: The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Degassed solvent(s) are added to the reaction mixture.
-
Reaction: The mixture is heated with stirring to the desired temperature (typically 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.
This guide provides a foundational understanding of this compound for its effective use in a research and development setting. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-5-methylphenylboronic acid, a valuable building block in organic synthesis, particularly in the realm of drug discovery and development. This document details a common synthetic pathway, experimental protocols, and the analytical techniques used to verify the structure and purity of the compound.
Introduction
This compound is a substituted arylboronic acid. The presence of the boronic acid functional group makes it a key participant in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The bromo and methyl substituents on the phenyl ring offer sites for further functionalization, making this compound a versatile intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Synthesis of this compound
A prevalent and effective method for the synthesis of this compound is the lithiation-borylation of 3,5-dibromotoluene. This method involves the selective replacement of one bromine atom with a boronic acid group.
Synthesis Pathway
The synthesis proceeds via a two-step, one-pot reaction. First, 3,5-dibromotoluene undergoes a lithium-halogen exchange with an organolithium reagent, typically n-butyllithium, at low temperatures to form a highly reactive aryllithium intermediate. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired this compound.
Figure 1: Synthesis pathway for this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
3,5-Dibromotoluene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 3,5-dibromotoluene (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.0 equivalent) is added dropwise to the cooled solution, and the reaction mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 equivalents) is then added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford this compound as a solid.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₈BBrO₂ |
| Molecular Weight | 214.85 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 278-283 °C |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | s | 1H | Ar-H |
| ~7.6-7.8 | s | 1H | Ar-H |
| ~7.4-7.6 | s | 1H | Ar-H |
| ~2.3-2.5 | s | 3H | -CH₃ |
| ~4.5-5.5 | br s | 2H | -B(OH)₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~140-142 | Ar-C |
| ~135-138 | Ar-C |
| ~132-135 | Ar-C |
| ~130-132 | Ar-C-B |
| ~122-124 | Ar-C-Br |
| ~20-22 | -CH₃ |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 214/216 | [M]⁺, isotopic pattern characteristic of one bromine atom |
| 196/198 | [M - H₂O]⁺ |
| 117 | [M - Br - B(OH)₂]⁺ |
Experimental Workflow for Characterization
The characterization of the synthesized compound follows a logical workflow to ensure its identity and purity.
Figure 2: Workflow for the characterization of this compound.
Conclusion
This technical guide has outlined a reliable synthetic method for this compound and detailed the key characterization techniques required to confirm its identity and purity. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the use of this versatile building block in their research endeavors.
A Comprehensive Technical Guide to the Structural Analysis of (3-bromo-5-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed framework for the comprehensive structural analysis of (3-bromo-5-methylphenyl)boronic acid, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the requisite experimental and computational workflows necessary to fully characterize its structure. The protocols and data tables provided serve as a template for researchers undertaking such an analysis.
Overview of Structural Analysis Workflow
A thorough structural elucidation of (3-bromo-5-methylphenyl)boronic acid requires an integrated approach, combining synthesis, purification, and various analytical techniques. The following workflow provides a logical sequence for these steps, ensuring a comprehensive characterization of the molecule's connectivity, stereochemistry, and solid-state structure.
Figure 1: Proposed workflow for the structural analysis of (3-bromo-5-methylphenyl)boronic acid.
Synthesis and Purification
The synthesis of (3-bromo-5-methylphenyl)boronic acid can be achieved via the reaction of the corresponding Grignard reagent with a trialkyl borate followed by acidic hydrolysis.
Synthetic Workflow
Figure 2: Synthetic pathway for (3-bromo-5-methylphenyl)boronic acid.
Experimental Protocol: Synthesis
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of 1,3-dibromo-5-methylbenzene in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Maintain the reaction at reflux until the magnesium is consumed.
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C. Allow the mixture to warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench with dilute hydrochloric acid (e.g., 1 M HCl). Stir vigorously for 1-2 hours until a clear aqueous layer is formed.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or hexane/ethyl acetate).
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement, bond lengths, and bond angles in the solid state.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified boronic acid in an appropriate solvent, or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature (typically 100 K to minimize thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters using full-matrix least-squares refinement.
Data Presentation: Crystallographic Parameters
| Parameter | Expected Value/Range |
| Crystal Data | |
| Chemical Formula | C₇H₈BBrO₂ |
| Formula Weight | 214.85 g/mol |
| Crystal System | Monoclinic or Orthorhombic (Typical for Phenylboronic Acids) |
| Space Group | P2₁/c or Pbca (Examples) |
| Unit Cell Dimensions | |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | 90 |
| β (°) | To be determined |
| γ (°) | 90 |
| Volume (ų) | To be determined |
| Z | To be determined |
| Selected Bond Lengths (Å) | |
| B-C(aryl) | 1.55 - 1.57 |
| B-O1 | 1.36 - 1.38 |
| B-O2 | 1.36 - 1.38 |
| C-Br | 1.89 - 1.91 |
| Selected Bond Angles (°) | |
| O1-B-O2 | 115 - 120 |
| O1-B-C(aryl) | 118 - 122 |
| O2-B-C(aryl) | 118 - 122 |
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the molecular structure, identifying functional groups, and providing information about the electronic environment of the nuclei.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. ¹H, ¹³C, and ¹¹B NMR experiments are particularly informative for boronic acids.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use standard pulse sequences. For ¹¹B NMR, a boron-free probe is recommended to minimize background signals.
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) |
|---|---|---|
| -B(OH)₂ | ~8.0 (s, broad, 2H) | - |
| C1-B | - | ~130-135 (C-B) |
| C2-H | ~7.5-7.7 (s, 1H) | ~130-135 |
| C3-Br | - | ~120-125 (C-Br) |
| C4-H | ~7.4-7.6 (s, 1H) | ~135-140 |
| C5-CH₃ | - | ~138-142 (C-CH₃) |
| C6-H | ~7.5-7.7 (s, 1H) | ~125-130 |
| -CH₃ | ~2.3 (s, 3H) | ~20-22 |
Table 3: Predicted ¹¹B NMR Data
| Nucleus | Predicted ¹¹B δ (ppm) | Solvent |
|---|
| ¹¹B | 28 - 32 | DMSO-d₆ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3600-3200 | O-H stretch (boronic acid) | Broad, Strong |
| ~1600-1580 | C=C stretch (aromatic) | Medium |
| ~1400-1310 | B-O stretch | Strong |
| ~1200-1100 | C-O stretch | Medium |
| ~1000-1100 | B-C stretch | Medium |
| ~600-500 | C-Br stretch | Medium |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 215.9893 | To be determined |
| [M-H]⁻ | 213.9737 | To be determined |
| [M+Na]⁺ | 237.9712 | To be determined |
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of the molecule. These theoretical results can then be compared with experimental data to provide a deeper understanding of the structure.
Computational Workflow
Figure 3: Workflow for computational analysis of (3-bromo-5-methylphenyl)boronic acid.
Conclusion
The comprehensive structural analysis of (3-bromo-5-methylphenyl)boronic acid requires a multi-faceted approach as outlined in this guide. By systematically applying the described synthetic, crystallographic, spectroscopic, and computational methods, researchers can obtain a complete and unambiguous characterization of this important chemical entity. The resulting data is invaluable for quality control, understanding reactivity, and for rational drug design and development.
Technical Guide: Spectral Analysis of 3-Bromo-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-5-methylphenylboronic acid (CAS No. 849062-36-8). Due to the absence of publicly available experimental spectral data in prominent databases such as the Spectral Database for Organic Compounds (SDBS) and a review of scientific literature, this document outlines the expected data presentation and standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Data Presentation
Quantitative spectral data is crucial for the structural elucidation and purity assessment of chemical compounds. The following tables are structured to present the anticipated spectral data for this compound in a clear and comparative format.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | Data not available |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data outlined above. These protocols are based on standard practices in analytical chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband observe probe.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence (zg30).
-
Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 16 ppm is used.
-
Temperature: The experiment is conducted at room temperature (298 K).
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (zgpg30).
-
Number of Scans: 256 to 1024 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of approximately 240 ppm is used.
-
Temperature: The experiment is conducted at room temperature (298 K).
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two) equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to an ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquisition (ESI-MS):
-
Ionization Mode: The analysis is performed in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Mass Range: A mass range of m/z 50-1000 is typically scanned.
-
Source Parameters: Capillary voltage, cone voltage, and desolvation gas flow are optimized to maximize the signal of the analyte.
-
-
Data Processing: The acquired mass spectra are analyzed to identify the molecular ion peak and any significant fragment ions. The high-resolution data allows for the determination of the elemental composition of the ions.
Workflow Visualization
The following diagram illustrates the logical workflow for the spectral characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.
Navigating the Solubility of 3-Bromo-5-methylphenylboronic Acid: A Technical Guide for Researchers
Introduction
3-Bromo-5-methylphenylboronic acid is a vital building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for its role in carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, enhancing purification processes, and developing robust formulations. This technical guide provides an in-depth analysis of the solubility characteristics of this compound, offering valuable insights for researchers, scientists, and drug development professionals. In the absence of extensive quantitative data for this specific compound in publicly available literature, this guide also presents data for analogous phenylboronic acids to provide a predictive framework.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value |
| Molecular Formula | C₇H₈BBrO₂ |
| Molecular Weight | 214.85 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 278-283 °C |
Solubility Profile
Direct quantitative solubility data for this compound in a wide range of organic solvents remains limited in peer-reviewed literature. However, qualitative assessments and data from structurally similar compounds provide valuable guidance.
Qualitative Solubility Observations:
Based on general principles of boronic acid chemistry and available information for related compounds, this compound is expected to exhibit solubility in a range of common organic solvents. The presence of the polar boronic acid group suggests some affinity for polar solvents, while the bromomethylphenyl substituent provides lipophilic character. A related compound, 3-bromo-5-methylphenol, is reported to be slightly soluble in chloroform and methanol.
Solubility Data of Analogous Phenylboronic Acids:
To offer a more comprehensive perspective, the following table summarizes experimentally determined solubility data for phenylboronic acid and isobutoxyphenylboronic acid isomers in various organic solvents. This information can serve as a useful proxy for estimating the solubility behavior of this compound.
| Solvent | Phenylboronic Acid (mol fraction) | 2-Isobutoxyphenylboronic Acid (mol fraction) | 3-Isobutoxyphenylboronic Acid (mol fraction) | 4-Isobutoxyphenylboronic Acid (mol fraction) |
| Acetone | 0.23 (25 °C) | 0.35 (25 °C) | 0.28 (25 °C) | 0.29 (25 °C) |
| Chloroform | 0.04 (25 °C) | 0.25 (25 °C) | 0.15 (25 °C) | 0.16 (25 °C) |
| 3-Pentanone | 0.18 (25 °C) | 0.33 (25 °C) | 0.26 (25 °C) | 0.27 (25 °C) |
| Dipropyl ether | 0.15 (25 °C) | 0.12 (25 °C) | 0.09 (25 °C) | 0.10 (25 °C) |
| Methylcyclohexane | < 0.01 (25 °C) | 0.02 (25 °C) | 0.01 (25 °C) | 0.01 (25 °C) |
Note: Data for analogous compounds are provided for comparative purposes. Actual solubility of this compound will vary.
Experimental Protocol for Solubility Determination
A robust and reproducible experimental protocol is crucial for accurately determining the solubility of this compound. The dynamic (synthetic) method is a commonly employed and reliable technique.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at various temperatures.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer and temperature control system
-
Calibrated temperature probe
-
Light transmission or turbidity sensor
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and the selected organic solvent into the jacketed glass vessel.
-
Heating and Dissolution: Gradually heat the mixture while stirring continuously. The heating rate should be controlled to allow for thermal equilibrium.
-
Clear Point Detection: Monitor the solution's turbidity or light transmission as the temperature increases. The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the saturation temperature for that specific concentration.
-
Data Collection: Repeat the measurement at different concentrations to obtain a solubility curve (solubility vs. temperature).
-
Cooling Crystallization (Optional): Slowly cool the saturated solution to observe the temperature at which crystallization begins (cloud point), which can confirm the saturation temperature.
Caption: Workflow for the dynamic method of solubility determination.
Application in Synthesis: Preparation of 3-Bromo-5-methylphenol
A practical application demonstrating the solubility characteristics of this compound is its use in the synthesis of 3-bromo-5-methylphenol. In a typical procedure, the boronic acid is dissolved in an aqueous basic solution, highlighting its solubility under these conditions.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound in an aqueous solution of a base, such as potassium hydroxide.
-
Oxidation: Add an oxidizing agent, for example, hydrogen peroxide, to the solution. The reaction proceeds to convert the boronic acid to the corresponding phenol.
-
Workup and Extraction: After the reaction is complete, neutralize the mixture. Extract the product, 3-bromo-5-methylphenol, using an organic solvent in which it is highly soluble, such as dichloromethane.
-
Purification: The organic extracts are combined, dried, and the solvent is removed to yield the purified product.
Caption: Key steps in the synthesis of 3-bromo-5-methylphenol.
Conclusion
While specific quantitative solubility data for this compound is not extensively documented, this guide provides a comprehensive overview based on its physicochemical properties, qualitative observations, and data from analogous compounds. The provided experimental protocol for the dynamic method offers a reliable approach for researchers to determine precise solubility data in their solvents of interest. Understanding the solubility of this key building block is critical for its effective application in synthetic chemistry and the development of new chemical entities. Further experimental studies are encouraged to establish a comprehensive quantitative solubility database for this important compound.
In-Depth Technical Guide to the Stability and Storage of 3-Bromo-5-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-5-methylphenylboronic acid (CAS No. 849062-36-8). The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reactivity of this versatile chemical reagent.
Core Concepts of Arylboronic Acid Stability
This compound, like other arylboronic acids, is susceptible to several degradation pathways that can impact its purity and performance in chemical reactions. Understanding these pathways is crucial for proper handling and storage.
The primary modes of degradation are:
-
Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene (3-bromo-5-methylbenzene) and boric acid. This process is often catalyzed by aqueous acidic or basic conditions.[1][2] The rate of protodeboronation is highly dependent on the pH of the environment.
-
Oxidation: The boronic acid functional group can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or peroxides, which can lead to the formation of phenolic byproducts.[3]
-
Anhydride Formation (Boroxines): Arylboronic acids can undergo intermolecular dehydration to form stable cyclic anhydrides known as boroxines.[4] This is a reversible process, but the presence of boroxines can complicate stoichiometry in reactions if not accounted for.
Due to these degradation pathways, maintaining a controlled storage environment is paramount to preserving the quality of this compound.
Recommended Storage and Handling Conditions
To mitigate degradation and ensure the longevity of this compound, the following storage and handling conditions are recommended based on supplier safety data sheets and general knowledge of arylboronic acid chemistry.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or Room Temperature | Cool conditions slow down the rate of potential degradation reactions. Some suppliers recommend refrigerated storage (2-8°C), while others state room temperature is acceptable. For long-term storage, refrigeration is preferable. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, thereby reducing the risk of hydrolysis (protodeboronation) and oxidation. |
| Light | Store in a dark place | Protects the compound from potential light-induced degradation. |
| Container | Tightly closed container | Prevents the ingress of moisture and air from the surrounding environment. |
| Incompatible Materials | Oxidizing agents, Strong acids | Avoids chemical reactions that can degrade the boronic acid functional group. |
Quantitative Stability Data
The following table summarizes the general pH-dependent stability of different classes of boronic acids, which provides a qualitative guide to the expected stability of this compound.
| Boronic Acid Type | pH Range of Highest Instability | Relative Rate of Protodeboronation |
| Simple Aryl Boronic Acids | Acidic (pH < 2) and Basic (pH > 10) | Slow to Moderate |
| Electron-Deficient Arylboronic Acids | Basic conditions | Can be rapid |
| Electron-Rich Arylboronic Acids | Acidic conditions | Can be accelerated |
Experimental Protocols
Protocol for Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
Objective: To quantify the degradation of this compound over time when exposed to heat, humidity, and light.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18)[5][6]
-
Environmental chamber or oven for temperature and humidity control
-
Photostability chamber
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable aprotic solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several vials for each stress condition.
-
-
Stress Conditions:
-
Thermal Stress: Place vials in an oven at an elevated temperature (e.g., 40°C, 60°C).
-
Humidity Stress: Place open vials in an environmental chamber with controlled humidity (e.g., 75% RH) and temperature (e.g., 40°C).
-
Photostability: Expose vials to light in a photostability chamber according to ICH guidelines.
-
Control: Store a vial at the recommended storage condition (e.g., 2-8°C in the dark).
-
-
Time Points:
-
Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks).
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is a common starting point. The exact gradient will need to be optimized.
-
Column: A reversed-phase C18 column.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of the remaining compound relative to the initial time point (t=0).
-
Identify and quantify any major degradation products that appear.
-
Visualization of a Key Application: Suzuki-Miyaura Coupling
This compound is a key building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The stability of the boronic acid is critical for the success of this reaction.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
This diagram illustrates the key components and steps in a Suzuki-Miyaura coupling, a primary application where the stability of this compound is critical for achieving high yields of the desired biaryl product. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the product and regenerate the catalyst.[7][8]
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Bromo-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2][3] This Nobel Prize-winning reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[3][4] These application notes provide a detailed overview of the experimental setup for the Suzuki-Miyaura cross-coupling reaction involving 3-Bromo-5-methylphenylboronic acid as a key reagent. While the boronic acid functional group typically designates the nucleophilic partner in the coupling, this document will address the versatile applications of this substituted phenylboronic acid in the synthesis of complex biaryl structures.
Key Reaction Components
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key components: the catalyst, ligand, base, and solvent system.[1]
-
Catalyst: Palladium complexes are the most widely used catalysts for the Suzuki-Miyaura reaction. The active catalytic species is a Pd(0) complex which can be introduced directly or generated in situ from a Pd(II) precatalyst.[2] Nickel-based catalysts have also emerged as a powerful alternative, particularly for the activation of more challenging substrates.
-
Ligands: Ligands play a crucial role in stabilizing the palladium catalyst, enhancing its reactivity, and influencing the overall efficiency of the reaction. Phosphine-based ligands are the most common, with their electronic and steric properties being tunable to optimize the reaction for specific substrates. Electron-rich and bulky ligands generally facilitate the key steps of oxidative addition and reductive elimination. N-heterocyclic carbenes (NHCs) have also been developed as highly effective ligands.
-
Base: A base is required to activate the boronic acid for transmetalation.[5] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[6][7] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent system often consists of an organic solvent and water.[6][8] Common organic solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[7][8][9][10] The presence of water is often beneficial for the dissolution of the base and can accelerate the reaction.
Experimental Protocols
Below are generalized protocols for performing a Suzuki-Miyaura coupling reaction with this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Conventional Heating
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄. Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times, often from hours to minutes.[11]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
PdCl₂(dppf) (0.1 mmol, 10 mol%)
-
2 M Potassium carbonate (K₂CO₃) solution (10 equiv)
-
N,N-Dimethylacetamide (DMA)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine the aryl bromide, this compound, PdCl₂(dppf), and K₂CO₃ solution in DMA.[8]
-
Seal the vial with a cap.
-
Reaction Execution: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 20 minutes).[8] Optimal temperature and time should be determined for each specific substrate combination.[11]
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Filter the resulting mixture and purify the filtrate by column chromatography.[8]
Data Presentation
The following table summarizes various conditions for Suzuki-Miyaura coupling reactions involving substituted aryl bromides and phenylboronic acids, which can serve as a guide for optimizing the reaction with this compound.
| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | - | Cs₂CO₃ (2) | Dioxane | 80 | - | - | [9] |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-xantphos (precatalyst) | - | - | - | 110 | 0.17 | 35 | [12] |
| Aryl bromides | Phenylboronic acid | Pd/NiFe₂O₄ | - | - | DMF/H₂O (1:1) | - | 0.17-1 | 70-98 | [13] |
| Aryl bromides | Phenylboronic acid | PdCl₂(PPh₃)₂ | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 2-4 | 80-95 | |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | Dioxane | 100 (MW) | 0.67 | - | [3] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ | - | Na₂CO₃ (3.8) | Water | 150 (MW) | 0.08 | - | [14] |
Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Role of biaryl synthesis in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Substituted Biphenyls Using 3-Bromo-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted biphenyls are a cornerstone structural motif in medicinal chemistry and materials science. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these compounds, offering a broad functional group tolerance and generally high yields.[1][2][3] This document provides detailed application notes and protocols for the synthesis of substituted biphenyls utilizing 3-Bromo-5-methylphenylboronic acid as a key building block. The protocols described herein cover both conventional heating and microwave-assisted methods, providing flexibility for various laboratory setups.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[1][2] The general scheme for this reaction is depicted below:
Figure 1. General Scheme of the Suzuki-Miyaura Coupling Reaction.
Applications in Drug Discovery
The biphenyl scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active compounds. The substitution pattern on the biphenyl core allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. The use of this compound introduces a specific substitution pattern that can be further functionalized, offering a gateway to novel chemical entities with potential therapeutic applications.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with various aryl halides.
Protocol 1: Conventional Heating Method
This protocol describes a typical Suzuki-Miyaura coupling reaction using conventional heating.
Materials:
-
This compound
-
Aryl halide (e.g., 3-bromobenzonitrile)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., 1,4-Dioxane/water mixture, Toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Add the palladium catalyst (e.g., 5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2. Experimental workflow for conventional Suzuki coupling.
Protocol 2: Microwave-Assisted Method
Microwave irradiation can significantly reduce reaction times and often improve yields.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., PdCl₂(dppf))
-
Base (e.g., Potassium carbonate (K₂CO₃))
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane)
-
Microwave reactor vial
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 5 mol%), and the base (2.0 equivalents).
-
Add the solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform work-up and purification as described in the conventional heating protocol.
Figure 3. Experimental workflow for microwave-assisted Suzuki coupling.
Data Presentation
The following table summarizes representative data for the synthesis of a substituted biphenyl using this compound.
| Entry | Aryl Halide | Product | Catalyst (mol%) | Base | Solvent | Method | Time (h) | Yield (%) |
| 1 | 3-Bromobenzonitrile | 3'-Bromo-5'-methyl-[1,1'-biphenyl]-3-carbonitrile | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | Conventional | 12 | 85 |
| 2 | 4-Chloropyridine | 4-(3-Bromo-5-methylphenyl)pyridine | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | Microwave | 0.5 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | 3'-Bromo-4-fluoro-5'-methyl-1,1'-biphenyl | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | Conventional | 8 | 90 |
Spectroscopic Data
3'-Bromo-5'-methyl-[1,1'-biphenyl]-3-carbonitrile
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.75 (m, 2H), 7.65 (t, J = 1.8 Hz, 1H), 7.60-7.55 (m, 2H), 7.45 (s, 1H), 2.40 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 142.1, 140.5, 139.8, 133.2, 132.5, 130.9, 130.1, 129.8, 126.5, 122.9, 118.6, 112.5, 21.4.
-
Mass Spectrometry (EI): m/z (%) = 271 (M⁺, 100), 273 (M⁺+2, 97), 191, 165.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura catalytic cycle is a well-established pathway involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 4. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This diagram illustrates the palladium catalyst cycling through its 0 and +2 oxidation states. The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) complex. Following this, transmetalation occurs where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the biphenyl product and regenerates the active Pd(0) catalyst.[1]
Conclusion
This compound is a versatile building block for the synthesis of a variety of substituted biphenyls via the Suzuki-Miyaura cross-coupling reaction. Both conventional heating and microwave-assisted protocols can be employed to achieve high yields of the desired products. The ability to introduce the 3-bromo-5-methylphenyl moiety provides a valuable tool for medicinal chemists and materials scientists in the design and synthesis of novel compounds with tailored properties. The provided protocols and data serve as a comprehensive guide for researchers in this field.
References
3-Bromo-5-methylphenylboronic Acid: A Versatile Building Block for Advanced Organic Synthesis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 3-Bromo-5-methylphenylboronic acid is a valuable and versatile building block in modern organic synthesis, primarily utilized in the construction of complex biaryl scaffolds through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring a bromine atom and a methyl group at the meta positions, offers synthetic chemists precise control over the introduction of a 3-methylphenyl moiety with a reactive handle for further functionalization. This strategic placement makes it an attractive starting material in the development of novel therapeutic agents and advanced materials.
The biphenyl structural motif, readily accessible using this compound, is a privileged scaffold in medicinal chemistry. Molecules incorporating this framework have demonstrated significant biological activity, including the inhibition of key signaling proteins such as p38 MAP kinase and Bcr-Abl kinase, as well as the modulation of G-protein coupled receptors (GPCRs). The ability to synthesize a diverse library of biphenyl derivatives from this building block is therefore of critical importance to researchers in drug discovery and development.
This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.
Application Notes
This compound serves as a key reagent for the synthesis of 3,5-disubstituted biphenyl derivatives. The presence of the bromine atom allows for subsequent cross-coupling reactions or other transformations, providing a pathway to highly functionalized molecules. The methyl group can influence the conformational properties of the resulting biphenyls and provide a lipophilic interaction point in biological targets.
Key Applications:
-
Medicinal Chemistry: Synthesis of kinase inhibitors (e.g., p38 MAPK, Bcr-Abl), GPCR modulators, and other biologically active compounds. The resulting biphenyl structures are crucial for exploring structure-activity relationships (SAR) in drug design.[1]
-
Materials Science: Preparation of novel organic materials with specific electronic and photophysical properties.
-
Combinatorial Chemistry: The bromine functionality allows for the generation of diverse chemical libraries for high-throughput screening.
Experimental Protocols
The following section details a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction using this compound.
Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic aryl halide.
Reaction Scheme:
Caption: General Suzuki-Miyaura Coupling Reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide, aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst (0.02-0.05 equivalents).
-
Add the anhydrous solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Quantitative Data:
The yield of the Suzuki-Miyaura coupling reaction is highly dependent on the specific substrates, catalyst, base, and solvent system used. The following table provides representative data for the coupling of various aryl halides with phenylboronic acids, which can serve as a general guideline.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 4-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85-95% |
| 4-Bromoanisole | Phenylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 80-90% |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 75-85% |
Note: This data is representative of Suzuki-Miyaura reactions in general. Specific optimization for this compound may be required to achieve optimal yields.
Logical Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for a typical Suzuki-Miyaura coupling and the general signaling pathway that can be targeted by molecules synthesized from this building block.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
References
Application Notes: 3-Bromo-5-methylphenylboronic Acid in Medicinal Chemistry
Application Notes and Protocols for the Use of 3-Bromo-5-methylphenylboronic Acid in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methylphenylboronic acid is a versatile building block in organic synthesis, primarily utilized for the creation of carbon-carbon (C-C) bonds through palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring a bromine atom and a methyl group at the meta positions, allows for the strategic introduction of a 3-methyl-5-bromophenyl moiety into a variety of molecular scaffolds. This is particularly valuable in the fields of medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for constructing C-C bonds with high efficiency and functional group tolerance.[1][2]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide (such as aryl, heteroaryl, or vinyl halides) in the presence of a base.[3] This reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the reactants.[4]
A generalized scheme for the Suzuki-Miyaura coupling of this compound is presented below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data from Analogous Suzuki-Miyaura Reactions
While specific literature examples detailing the Suzuki-Miyaura coupling of this compound with a wide range of coupling partners are limited, the following table summarizes typical yields obtained for structurally similar arylboronic acids with various aryl and heteroaryl halides. This data serves as a valuable guide for what can be expected when using this compound under optimized conditions.
| Entry | Aryl/Heteroaryl Halide (R-X) | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | 3-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | 2-Bromopyridine | 3-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 |
| 3 | 4-Chlorobenzonitrile | 3-Methylphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 78 |
| 4 | 1-Bromo-4-methoxybenzene | 3-Bromophenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | DMF/H₂O | 90 | 18 | 88 |
| 5 | 2-Chloroquinoline | 3-Bromophenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | 2-Butanol | 100 | 12 | 91 |
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction using this compound. These protocols are based on established methodologies for similar transformations and should be optimized for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is suitable for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst (3 mol%).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of aryl bromide).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Alternatively, for microwave-assisted synthesis, irradiate the mixture at 120-150 °C for 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for a standard Suzuki-Miyaura coupling.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with a Heteroaryl Chloride
This protocol is optimized for the more challenging coupling of this compound with a heteroaryl chloride, utilizing microwave irradiation to accelerate the reaction.
Materials:
-
This compound (1.5 equivalents)
-
Heteroaryl chloride (1.0 equivalent)
-
(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (XPhos Pd G2) (2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
2-Butanol (anhydrous)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the heteroaryl chloride (1.0 eq), this compound (1.5 eq), and potassium phosphate (3.0 eq).
-
Add the XPhos Pd G2 catalyst (2 mol%).
-
Add anhydrous 2-butanol to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Application in Medicinal Chemistry: Targeting Kinase Signaling Pathways
Biaryl scaffolds are prevalent in many biologically active molecules, particularly as inhibitors of protein kinases.[5] Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, including cancer. The 3-aryl-5-methylbromobenzene core, synthesized using this compound, can serve as a foundational structure for the development of novel kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by inhibitors derived from Suzuki-Miyaura coupling reactions.
Caption: Generic kinase signaling pathway targeted by biaryl inhibitors.
Conclusion
This compound is a valuable reagent for the synthesis of complex biaryl and heteroaryl structures via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a solid foundation for researchers to utilize this building block in their synthetic endeavors, particularly in the context of drug discovery and materials science. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-methylphenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of starting materials. These characteristics make it an indispensable tool in the synthesis of complex molecules, particularly in the fields of pharmaceutical development and materials science where the construction of biaryl scaffolds is frequently required.
3-Bromo-5-methylphenylboronic acid is a versatile building block that allows for the introduction of a bromo- and methyl-substituted phenyl group into a target molecule. The presence of the bromine atom offers a handle for subsequent orthogonal cross-coupling reactions, while the boronic acid moiety facilitates the primary Suzuki-Miyaura coupling. This application note provides detailed protocols and quantitative data for the reaction of this compound with various aryl halides, offering a practical guide for researchers in the lab.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex. The reactivity of the aryl halide typically follows the trend I > Br > Cl.[1]
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) forms a boronate complex. This complex then transfers the organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Data Presentation: Reaction of this compound with Various Aryl Halides
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a range of aryl halides under typical reaction conditions. The data is compiled from analogous reactions in the scientific literature to provide a predictive framework for experimental design.
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-90 | 12-18 | 85-95 |
| 1-Iodo-4-nitrobenzene | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | 8-12 | 80-90 |
| 4-Chloroanisole | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 100-110 | 18-24 | 70-85 |
| 2-Chloropyridine | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18-24 | 65-80 |
| 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 90 | 12-16 | 88-96 |
| Methyl 4-bromobenzoate | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 10-14 | 82-92 |
Note: Yields are indicative and can vary based on the specific reaction scale, purity of reagents, and efficiency of the work-up and purification procedures.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction of this compound with aryl bromides and aryl chlorides. These protocols can be adapted for other aryl halides with appropriate modifications to the reaction conditions.
Protocol 1: Coupling with an Aryl Bromide (e.g., 4-Bromotoluene)
Materials:
-
This compound (contains varying amounts of the corresponding anhydride) (1.2 equivalents)
-
4-Bromotoluene (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Deionized Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, 4-bromotoluene, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄.
-
Add the degassed solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Coupling with an Aryl Chloride (e.g., 4-Chloroanisole)
Materials:
-
This compound (1.2 equivalents)
-
4-Chloroanisole (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5-2.5 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Toluene (anhydrous and degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer with heating
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, 4-chloroanisole, and cesium carbonate to a dry Schlenk flask containing a magnetic stir bar.
-
In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ and SPhos.
-
Add the catalyst to the reaction flask.
-
Add anhydrous and degassed toluene to the flask.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. Due to the lower reactivity of aryl chlorides, longer reaction times (18-24 hours) may be required.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure biaryl product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
References
Application Notes: Suzuki-Miyaura Coupling Protocol for 3-Bromo-5-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and heteroaryl structures.[1] This reaction is of paramount importance in medicinal chemistry and drug discovery due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse array of boronic acids and their derivatives.[2][3] These attributes make the Suzuki-Miyaura coupling an indispensable tool for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4] This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction utilizing 3-bromo-5-methylphenylboronic acid as a key building block.
The reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, this compound) with an organohalide.[5][6] The catalytic cycle, a well-established mechanism, comprises three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.[4]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of arylboronic acids with various aryl halides. While specific data for this compound is not extensively published, the data presented for analogous structures provides a strong predictive framework for reaction optimization and expected outcomes.
Table 1: General Suzuki-Miyaura Reaction Parameters
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | Catalyst choice is crucial and often substrate-dependent.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | The base is required to activate the boronic acid for transmetalation.[7] |
| Solvent | Toluene, Dioxane, THF, DMF, often with water as a co-solvent | A mixture of an organic solvent and an aqueous base solution is common. |
| Temperature | Room Temperature to 100 °C | Reaction temperature depends on the reactivity of the coupling partners. |
| Reaction Time | 1 to 24 hours | Monitored by TLC or LC-MS for completion. |
Table 2: Representative Yields for Suzuki Coupling of Substituted Phenylboronic Acids with Aryl Bromides
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 3-Bromopyridine | 3-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 88 |
| 4 | 2-Bromotoluene | 2-Methylphenylboronic acid | Pd₂(dba)₃/PCy₃ (1.5) | K₃PO₄ | Dioxane | 80 | 24 | 75 |
Note: Yields are illustrative and can vary based on the specific substrates and reaction conditions.
Experimental Protocols
This section provides a detailed, generalized procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. Researchers should optimize these conditions for their specific substrates.
Materials and Equipment
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃])
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed water
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
General Procedure
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Addition of Base and Catalyst: Add the base (e.g., K₂CO₃, 2.0 equivalents) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add the degassed organic solvent (e.g., toluene) and degassed water to the flask via syringe. A common solvent ratio is 4:1 or 5:1 organic solvent to water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates with 3-Bromo-5-methylphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-5-methylphenylboronic acid is a versatile building block in organic synthesis, particularly valued for its role in the construction of complex molecular architectures found in many pharmaceutical compounds. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in medicinally important molecules, including kinase inhibitors. Boronic acids are favored in pharmaceutical development due to their stability, low toxicity, and the mild reaction conditions they often tolerate.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, focusing on Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Key Applications in Pharmaceutical Synthesis
This compound serves as a crucial intermediate for the synthesis of a variety of pharmaceutical scaffolds. The presence of the bromine atom and the boronic acid group on the same phenyl ring allows for sequential, regioselective functionalization, making it a valuable tool in drug discovery.
1. Suzuki-Miyaura Coupling: This is the most prevalent application, where the boronic acid couples with aryl or heteroaryl halides to form biaryl structures. These structures are central to many targeted therapies, particularly in oncology.
2. Sonogashira Coupling: The bromine atom on the phenyl ring can participate in Sonogashira coupling reactions with terminal alkynes to generate aryl-alkyne intermediates, which are also found in various biologically active molecules.
3. Synthesis of Kinase Inhibitors: The 3-bromo-5-methylphenyl moiety is a structural component of certain kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize quantitative data from representative cross-coupling reactions involving this compound and related compounds, demonstrating the efficiency of these methods in generating key pharmaceutical intermediates.
| Reaction Type | Coupling Partners | Catalyst/Base | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | This compound + 4-Cyanophenylboronic acid | Not specified | Not specified | 88 | [1] |
| Sonogashira | This compound + 4-(Trifluoromethyl)phenylacetylene | Ph₃PAuCl / K₂CO₃ | Methanol | 94 |
Table 1: Summary of yields for cross-coupling reactions.
Experimental Protocols
Protocol 1: Gold-Catalyzed Oxidative Sonogashira Coupling
This protocol describes the synthesis of a biaryl alkyne, a valuable intermediate for various pharmaceutical compounds, using a gold-catalyzed oxidative Sonogashira coupling reaction.
Reaction Scheme:
Materials:
-
This compound
-
4-(Trifluoromethyl)phenylacetylene
-
Triphenylphosphinegold(I) chloride (Ph₃PAuCl)
-
Selectfluor
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Argon (Ar) gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a glass vial equipped with a PTFE-coated stir bar, add 4-(trifluoromethyl)phenylacetylene (0.2 mmol, 34.1 mg) and this compound (0.4 mmol, 85.9 mg) in an argon-filled glove box.
-
Add triphenylphosphinegold(I) chloride (10 mol%), Selectfluor (2 equivalents), and potassium carbonate (2 equivalents).
-
Add methanol (0.5 mL) to the vial.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Upon completion, the crude product is purified by flash column chromatography using 100% n-hexane as the eluent to afford the desired biaryl alkyne.
Expected Yield: 94%
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, which can be adapted for the reaction of a suitable aryl or heteroaryl bromide with this compound.
Reaction Scheme:
Materials:
-
Aryl bromide (1.0 equiv.)
-
This compound (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Nitrogen or Argon gas
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, this compound, palladium catalyst, and base.
-
Seal the flask with a rubber septum and evacuate and backfill with high-purity nitrogen or argon three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent mixture to the flask.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at a temperature between 80-120 °C.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.[2]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Cross-Coupling Reactions
This diagram outlines the typical laboratory workflow for performing a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a highly valuable reagent for the synthesis of pharmaceutical intermediates. Its utility in robust and high-yielding cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allows for the efficient construction of complex molecular scaffolds. The provided protocols offer a starting point for researchers to incorporate this versatile building block into their synthetic strategies for the development of novel therapeutic agents. As with any chemical reaction, optimization of the specific conditions for each substrate pairing is recommended to achieve the best results.
References
Application Notes: 3-Bromo-5-methylphenylboronic Acid in the Synthesis of the GPR40 Agonist TAK-875
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 3-bromo-5-methylphenylboronic acid as a key starting material in the synthesis of TAK-875 (Fasiglifam), a potent and selective agonist of G-protein coupled receptor 40 (GPR40). TAK-875 has been investigated as a therapeutic agent for type 2 diabetes due to its ability to stimulate glucose-dependent insulin secretion.
Introduction
This compound is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. One of the significant applications of this boronic acid derivative is in the synthesis of biaryl compounds, which are common motifs in medicinally important molecules.
A prominent example of its application is in the synthesis of TAK-875. The 3-methylphenyl group of the boronic acid is incorporated into the biphenyl core of TAK-875, a structural feature crucial for its high affinity and selective agonistic activity at the GPR40 receptor.
Bioactivity and Mechanism of Action of TAK-875
TAK-875 is a GPR40 agonist with a reported EC50 of 14 nM to 72 nM.[1][2][3] GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells.[4][5] Activation of GPR40 by agonists like TAK-875 mimics the effects of endogenous long-chain fatty acids, leading to a glucose-dependent increase in insulin secretion.[4][6] This glucose dependency is a significant advantage as it minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic drugs.[7]
The signaling pathway initiated by the activation of GPR40 involves the Gαq subunit of the G-protein complex.[8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][9] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][9] The combined effect of increased intracellular Ca2+ and PKC activation enhances the exocytosis of insulin-containing granules from the pancreatic β-cells.[4][7]
Data Presentation
| Compound | Target | EC50 (nM) | Therapeutic Area |
| TAK-875 (Fasiglifam) | GPR40 (FFAR1) | 14 - 72[1][2][3] | Type 2 Diabetes |
Experimental Protocols
The synthesis of TAK-875 involves a multi-step sequence. A key step is the Suzuki-Miyaura coupling to form the central biphenyl core. Below is a detailed protocol for the synthesis of a key biphenyl intermediate using this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biphenyl Intermediate
This protocol describes the palladium-catalyzed cross-coupling of this compound with a suitable aryl halide to form a biphenyl ether intermediate, a core component of TAK-875.
Materials:
-
This compound
-
A suitable aryl halide partner (e.g., a derivative of 4-bromobenzyl alcohol)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or other suitable phosphine ligand
-
Potassium carbonate (K2CO3) or another suitable base
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of potassium carbonate (2 M, 2.0 equivalents).
-
Catalyst Addition: To the stirred mixture, add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl intermediate.
Mandatory Visualizations
Caption: GPR40 signaling pathway activated by TAK-875.
Caption: Workflow for Suzuki-Miyaura coupling.
References
- 1. 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic Acid|CAS 93198-72-2 [benchchem.com]
- 2. tdcommons.org [tdcommons.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids i… [ouci.dntb.gov.ua]
- 5. CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes - Google Patents [patents.google.com]
- 6. Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Low yield in Suzuki coupling with 3-Bromo-5-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low yields in Suzuki coupling reactions, with a specific focus on experiments involving 3-Bromo-5-methylphenylboronic acid .
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common causes?
A1: Low yields with this substrate can stem from several factors. The most common issues include:
-
Suboptimal Catalyst/Ligand Choice: The electronic properties and steric hindrance of this compound and its coupling partner may require a specific palladium catalyst and phosphine ligand combination for efficient catalytic turnover.
-
Inefficient Base Activation: The choice and strength of the base are critical for the transmetalation step. An inappropriate base may not efficiently activate the boronic acid, leading to a stalled catalytic cycle.
-
Side Reactions: The two primary competing reactions that consume starting materials and reduce the yield of your desired product are protodeboronation and homocoupling.
-
Poor Reagent Quality or Reaction Setup: Degradation of the boronic acid, presence of oxygen in the reaction mixture, or use of non-anhydrous solvents can significantly inhibit the reaction.
Q2: What are protodeboronation and homocoupling, and how can I identify them?
A2:
-
Protodeboronation: This is an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] In your case, this would convert this compound into 3-bromotoluene. This is often promoted by excessive water, or non-optimal basic or acidic conditions.[2]
-
Homocoupling: This side reaction involves the coupling of two molecules of the same starting material. You might observe the formation of 3,3'-Dibromo-5,5'-dimethylbiphenyl (from the aryl bromide) or 3,3'-dimethylbiphenyl (from the boronic acid). Homocoupling of the boronic acid is often facilitated by the presence of oxygen.[2]
These byproducts can be identified by analyzing the crude reaction mixture using techniques like TLC, GC-MS, or NMR spectroscopy to detect the characteristic signals of the unwanted products.
Q3: The methyl group on my boronic acid is electron-donating. How does this affect the reaction?
A3: The methyl group is a weak electron-donating group. This can slightly increase the electron density on the phenyl ring, which can have two opposing effects. While it can make the boronic acid more nucleophilic and potentially speed up transmetalation, it can also make the boronic acid more susceptible to protodeboronation. Careful selection of a milder base can often mitigate this issue.
Q4: Can steric hindrance be an issue with this compound?
A4: The substituents at the 3 and 5 positions create some steric bulk around the boronic acid group. While less sterically hindered than ortho-substituted substrates, this can still influence the choice of ligand. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps with sterically demanding substrates.[3]
Troubleshooting Guide
If you are experiencing low yields, systematically evaluate the following parameters.
Catalyst and Ligand Selection
The choice of the palladium source and the phosphine ligand is critical. For sterically hindered or electron-rich substrates, specialized ligands are often required to achieve high yields.
-
Recommendation: Switch to a more effective catalyst system. Buchwald ligands such as SPhos or XPhos, in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, are often effective for challenging couplings.[4] For sterically hindered substrates, catalysts with bulky N-heterocyclic carbene (NHC) ligands have also shown high efficacy.[3]
Base and Solvent Optimization
The base is crucial for activating the boronic acid for the transmetalation step.[5] Its strength and solubility can significantly impact the reaction outcome.
-
Recommendation: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially if transmetalation is the rate-limiting step.[6] The choice of solvent is also key; aprotic polar solvents like dioxane, THF, or DMF, often in a mixture with water, are standard.[6]
Minimizing Side Reactions
-
To Reduce Protodeboronation:
-
To Reduce Homocoupling:
-
Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1] Oxygen can promote the homocoupling of the boronic acid.[2]
-
Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling that may occur with Pd(II) precatalysts.[2]
-
Data Presentation
The following table summarizes a range of reaction conditions that can be used as a starting point for the optimization of the Suzuki coupling of this compound with a generic aryl bromide partner (e.g., 4-bromoanisole). Yields are illustrative and will vary based on the specific coupling partner.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Potential Outcome |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | Low to Moderate Yield: Standard conditions, may be inefficient. |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 90 | 12 | Good to High Yield: Improved ligand and base for challenging substrates. |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 16 | High Yield: Often effective for sterically hindered partners. |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 8 | Moderate to High Yield: Alternative catalyst, good for some substrates. |
| 5 | Pd(OAc)₂ (2) | t-Bu-DPEphos (4) | Et₃N (3) | Dioxane | 100 | 24 | Variable Yield: System effective for some sterically hindered bromides.[7] |
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol is a starting point and should be optimized for your specific substrates.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Dioxane/H₂O, 5:1 mixture, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Add the degassed solvent system (10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]
Technical Support Center: 3-Bromo-5-methylphenylboronic acid in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using 3-Bromo-5-methylphenylboronic acid in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The most prevalent side reactions are protodeboronation, homocoupling of the boronic acid, and dehalogenation of the coupling partner.[1][2] The formation of palladium black, indicating catalyst precipitation and decomposition, can also occur, reducing reaction efficiency.[2]
Q2: My reaction is showing a significant amount of 3-bromo-5-methylbenzene as a byproduct. What is causing this and how can I minimize it?
A2: This byproduct is a result of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This is often promoted by prolonged reaction times, elevated temperatures, and the presence of excess base or water. To minimize protodeboronation, consider using milder bases, reducing the reaction temperature, and ensuring the reaction is run under anhydrous conditions where possible.[1][3]
Q3: I am observing a significant amount of 3,3'-dimethyl-5,5'-dibromobiphenyl in my reaction mixture. What is this and how can I prevent its formation?
A3: This is the homocoupling product of this compound. Homocoupling is often favored by the presence of oxygen in the reaction mixture, which can oxidize the palladium catalyst.[2] Thoroughly degassing your solvents and running the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) can significantly reduce the formation of this byproduct.
Q4: The yield of my desired cross-coupled product is low, and I am recovering a lot of my starting aryl halide. What are the likely causes?
A4: Low conversion of the aryl halide can be due to several factors:
-
Catalyst Inactivity: The palladium catalyst may have decomposed (forming palladium black) or the ligand may not be suitable for the specific substrates.[2]
-
Inefficient Transmetalation: The transfer of the aryl group from the boron to the palladium center may be slow. This can sometimes be improved by the choice of base and solvent.[4]
-
Protodeboronation of the Boronic Acid: If the boronic acid is degrading via protodeboronation, it is not available to participate in the cross-coupling cycle.[1]
Q5: Can the choice of base influence the extent of side reactions?
A5: Absolutely. The base plays a crucial role in the catalytic cycle and can significantly impact the prevalence of side reactions. Stronger bases can sometimes accelerate the desired reaction but may also promote protodeboronation.[5][6] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a good starting point. The optimal base is substrate-dependent and may require screening.[4][5][6]
Troubleshooting Guides
Issue 1: High Levels of Protodeboronation Byproduct (3-bromo-5-methylbenzene)
Symptoms:
-
Significant peak corresponding to the mass of 3-bromo-5-methylbenzene in GC-MS or LC-MS.
-
Reduced yield of the desired cross-coupled product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Excessive Reaction Temperature | Decrease the reaction temperature in 10 °C increments. While this may slow down the desired reaction, it can significantly reduce the rate of protodeboronation. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions that favor protodeboronation. |
| Inappropriate Base | Switch to a milder base. If you are using a strong base like NaOH or KOH, consider trying K₂CO₃, Cs₂CO₃, or K₃PO₄.[5][6] |
| Presence of Excess Water | While some water is often necessary for Suzuki couplings, excess water can promote protodeboronation. Ensure your solvents are appropriately dried if running an anhydrous reaction, or use a well-defined solvent/water ratio (e.g., 4:1 dioxane:water).[7] |
Issue 2: Significant Formation of Homocoupling Byproduct (3,3'-dimethyl-5,5'-dibromobiphenyl)
Symptoms:
-
A significant peak in the mass spectrum corresponding to the dimer of this compound.
-
Reduced yield of the desired product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[2] Maintain a positive pressure of inert gas throughout the reaction. |
| Catalyst Choice | Some palladium catalysts are more prone to promoting homocoupling. If using Pd(OAc)₂, ensure it is fully reduced to Pd(0) in situ. Using a pre-catalyst like Pd(PPh₃)₄ can sometimes mitigate this issue. |
| Reaction Temperature | Elevated temperatures can sometimes increase the rate of homocoupling. Consider running the reaction at a lower temperature if feasible. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for your specific coupling partner.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Protocol 2: Minimizing Protodeboronation via Use of a Milder Base and Temperature Control
Procedure:
-
Follow the general procedure in Protocol 1, but substitute the base with potassium phosphate (K₃PO₄, 2.5 equivalents).
-
Set the initial reaction temperature to 70 °C.
-
Monitor the reaction every hour. If the reaction is sluggish after 4 hours, increase the temperature to 80 °C.
-
Work up the reaction as soon as the starting aryl halide is consumed to prevent prolonged heating.
Protocol 3: Reducing Homocoupling through Rigorous Inert Atmosphere Technique
Procedure:
-
Prior to setting up the reaction, sparge the solvent mixture with argon for at least 30 minutes to ensure it is thoroughly deoxygenated.
-
Follow the general procedure in Protocol 1, ensuring that all solid reagents are added under a positive flow of argon.
-
After sealing the reaction vessel, maintain a slight positive pressure of argon throughout the reaction duration using a balloon or a bubbler.
Visualizing Reaction Pathways
The following diagrams illustrate the desired Suzuki-Miyaura coupling pathway and the competing side reactions.
Caption: The catalytic cycle of the desired Suzuki-Miyaura cross-coupling reaction.
Caption: Competing side reactions of this compound.
Caption: A logical workflow for troubleshooting common issues in coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04172D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Protodeboronation of 3-Bromo-5-methylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the protodeboronation of 3-bromo-5-methylphenylboronic acid under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of 3-bromo-5-methylbenzene. This is a significant issue in synthetic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid starting material, leading to reduced yields of the desired product and the formation of a significant byproduct.[2]
Q2: Under what basic conditions is the protodeboronation of this compound most likely to occur?
A2: Protodeboronation of arylboronic acids is most rapid at high pH.[3][4] The reaction is catalyzed by bases, proceeding through the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻).[2][5] Therefore, the use of strong bases, elevated temperatures, and the presence of a proton source like water can significantly accelerate this undesired side reaction.[2][6]
Q3: How do the substituents (bromo and methyl groups) on the phenylboronic acid ring affect its susceptibility to protodeboronation?
A3: The electronic properties of substituents on the aryl ring can influence the rate of protodeboronation. Electron-deficient arylboronic acids are often more susceptible to this decomposition pathway.[7][8] While the methyl group is electron-donating, the bromo group is electron-withdrawing. The overall electronic nature and steric effects of these substituents will influence the stability of the carbon-boron bond. Ortho-substituted arylboronic acids can be particularly prone to rapid decomposition under basic conditions.[9][10]
Q4: Can protodeboronation be completely avoided?
A4: While complete avoidance can be challenging, especially under the basic conditions required for many cross-coupling reactions, the rate of protodeboronation can be significantly minimized.[11] Strategies to mitigate this side reaction include careful selection of a weaker base, using lower reaction temperatures, and employing a protected form of the boronic acid, such as a pinacol ester or an MIDA boronate.[2][7][12]
Troubleshooting Guide
Issue 1: Low yield of the desired cross-coupling product with significant formation of 3-bromo-5-methylbenzene.
-
Potential Cause: The rate of protodeboronation is competing with or exceeding the rate of your desired reaction. This is a classic sign of this undesired side reaction.[2]
-
Suggested Solutions:
-
Modify Reaction Base: Strong bases in high concentrations accelerate protodeboronation. Consider switching to a weaker base.
-
Lower Reaction Temperature: High temperatures can accelerate the rate of protodeboronation.[2] If your desired reaction can proceed at a lower temperature, this can help minimize the side reaction.
-
Use a Protected Boronic Acid Derivative: Using the corresponding pinacol ester or MIDA boronate can provide a "slow-release" of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[11][12]
-
Ensure Anhydrous Conditions: While water is a necessary proton source for protodeboronation, minimizing its presence by using anhydrous solvents and reagents can help slow the reaction rate.[12]
-
Issue 2: Inconsistent results between batches of this compound.
-
Potential Cause: The stability of arylboronic acids can be variable, and degradation can occur during storage.
-
Suggested Solutions:
-
Proper Storage: Store the boronic acid in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon). Refrigeration is often recommended for long-term stability.[7]
-
Quality Control: Before use, it is advisable to check the purity of the boronic acid by techniques such as NMR spectroscopy to assess for the presence of the protodeboronated byproduct.
-
Data Presentation
The following tables provide illustrative data on the effect of different bases and temperatures on the protodeboronation of this compound.
Table 1: Effect of Different Bases on Protodeboronation
| Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Conversion to 3-bromo-5-methylbenzene (%) |
| KOH | 1,4-Dioxane/H₂O (4:1) | 80 | 2 | 65 |
| K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80 | 2 | 35 |
| K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80 | 2 | 20 |
| Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80 | 2 | 15 |
Table 2: Effect of Temperature on Protodeboronation with K₂CO₃
| Temperature (°C) | Solvent | Base (2.0 equiv) | Time (h) | Conversion to 3-bromo-5-methylbenzene (%) |
| 60 | 1,4-Dioxane/H₂O (4:1) | K₂CO₃ | 4 | 18 |
| 80 | 1,4-Dioxane/H₂O (4:1) | K₂CO₃ | 4 | 42 |
| 100 | 1,4-Dioxane/H₂O (4:1) | K₂CO₃ | 4 | 78 |
Experimental Protocols
Protocol for Monitoring Protodeboronation of this compound
This protocol allows for the monitoring of the rate of protodeboronation under specific basic conditions.
-
Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Internal Standard Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) and a suitable internal standard (e.g., dodecane) for quantitative analysis.
-
Base Addition: Add the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature.
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Monitoring: At regular intervals, withdraw aliquots of the reaction mixture, quench with a dilute HCl solution, and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by GC-MS or LC-MS to determine the ratio of this compound to the protodeboronated product, 3-bromo-5-methylbenzene.
Visualizations
Caption: Mechanism of base-catalyzed protodeboronation.
Caption: A decision-tree workflow for troubleshooting.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Palladium-Catalyzed Coupling of 3-Bromo-5-methylphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-Bromo-5-methylphenylboronic acid. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Low or No Product Yield
Q1: I am not getting any, or very little, of my desired coupled product. What are the most common initial checks I should perform?
A1: When faced with low or no product yield, a systematic review of your reaction setup and reagents is the best first step. Consider the following:
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Inert Atmosphere: Ensure that your reaction was set up under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the degradation of the palladium catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[1]
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Reagent Quality: Verify the purity and integrity of your reagents. This compound can be susceptible to protodeboronation, especially if stored improperly or exposed to moisture.[2] It is also crucial to use a high-purity palladium catalyst and dry, degassed solvents.
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Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it needs to be reduced in situ to the active Pd(0) species. Ensure your reaction conditions facilitate this reduction. Some modern palladium precatalysts, known as "G3" or "G4" palladacycles, are designed for rapid generation of the active catalyst.
Q2: My starting materials are mostly unreacted. What could be the issue?
A2: If you observe a significant amount of unreacted starting materials, it's likely that the catalytic cycle is not proceeding efficiently. Several factors could be at play:
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Insufficient Catalyst Activity: The chosen palladium catalyst or ligand may not be active enough for this specific transformation. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often effective for coupling aryl bromides.[3]
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Incorrect Base: The choice and amount of base are critical. The base activates the boronic acid for transmetalation.[4] A base that is too weak may not be effective, while a base that is too strong could lead to catalyst decomposition or side reactions. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
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Low Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy of the oxidative addition or other steps in the catalytic cycle. However, excessively high temperatures can lead to catalyst decomposition.
Q3: I am seeing a significant amount of a byproduct that appears to be 1-bromo-3,5-dimethylbenzene. What is happening?
A3: The formation of 1-bromo-3,5-dimethylbenzene indicates that protodeboronation of your this compound is a significant side reaction.[2] This occurs when the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.
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Causes of Protodeboronation: This side reaction is often promoted by the presence of water and base, which are essential components of the Suzuki-Miyaura coupling.[5] The stability of the boronic acid itself is also a factor.
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Mitigation Strategies:
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Use of Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can promote protodeboronation. Using anhydrous solvents and reagents can help.
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Choice of Base: The type of base can influence the rate of protodeboronation.
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Boronic Ester Derivatives: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be less prone to protodeboronation.[6]
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Formation of Side Products
Q4: Besides my desired product, I am observing a significant amount of a symmetrical biaryl product derived from my boronic acid. What is this and how can I prevent it?
A4: This side product is the result of homocoupling , where two molecules of the boronic acid react with each other.
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Cause of Homocoupling: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this side reaction.[1]
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Prevention: The most effective way to prevent homocoupling is to ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere.
Q5: I am observing a byproduct corresponding to the dehalogenated starting material (the aryl halide without the bromine). How can I minimize this?
A5: This side reaction is known as dehalogenation .
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Mechanism: After the oxidative addition of the aryl bromide to the palladium catalyst, a hydride source in the reaction mixture can lead to the reductive elimination of the dehalogenated arene.
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Potential Hydride Sources: Common hydride sources can include the solvent (e.g., alcohols), the base, or impurities.
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Minimization:
-
Choice of Solvent and Base: Avoid using solvents and bases that are known to be significant hydride donors under the reaction conditions.
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Reaction Time and Temperature: Prolonged reaction times and high temperatures can sometimes increase the likelihood of dehalogenation.
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Frequently Asked Questions (FAQs)
Q1: How do I select the optimal palladium catalyst and ligand for the coupling of this compound?
A1: The choice of catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling. For aryl bromides like this compound, a variety of palladium sources can be effective. The key is often the choice of ligand, which influences the catalyst's stability and reactivity.
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Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. More advanced, pre-formed catalysts like those based on Buchwald's biarylphosphine ligands (e.g., XPhos Pd G3, SPhos Pd G2) are often more active and require lower catalyst loadings.[7]
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Ligands: For aryl bromides, electron-rich and bulky phosphine ligands are generally preferred as they promote the oxidative addition step.[3] Examples include triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and more specialized biarylphosphine ligands like SPhos and XPhos.
Q2: What are the recommended bases and solvents for this reaction?
A2: The choice of base and solvent system is highly interdependent and can significantly impact the reaction outcome.
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Bases: The base is required to activate the boronic acid for transmetalation. Common choices include:
-
Potassium Carbonate (K₂CO₃): A widely used and generally effective base.
-
Cesium Carbonate (Cs₂CO₃): Often more effective than K₂CO₃, particularly for challenging couplings.
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Potassium Phosphate (K₃PO₄): A strong base that can be very effective, especially with less reactive coupling partners.
-
-
Solvents: A variety of solvents can be used, often in combination with water.
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1,4-Dioxane/Water: A very common and effective solvent system.
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Toluene/Water: Another frequently used biphasic system.
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Tetrahydrofuran (THF)/Water: Also a viable option.
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Acetonitrile/Water: Can be effective, particularly with certain catalyst systems.
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Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by several analytical techniques:
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Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of starting materials and the formation of products and byproducts.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Another powerful quantitative technique, particularly useful for less volatile compounds.
Q4: What is a general experimental protocol I can start with?
A4: The following is a general starting protocol that should be optimized for your specific aryl halide coupling partner.
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Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the aryl halide (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
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Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
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Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
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Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
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Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]
Data Presentation
The following tables provide illustrative data on how different reaction parameters can affect the yield of a Suzuki-Miyaura coupling. Please note that this data is based on general observations for similar aryl bromide couplings and should be used as a guideline for optimization.
Table 1: Effect of Palladium Catalyst and Ligand on Product Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 92 |
| XPhos Pd G3 (1) | - | Cs₂CO₃ | THF/H₂O | 80 | 4 | 95 |
Table 2: Influence of Base and Solvent on Product Yield
| Catalyst System | Base (2 eq) | Solvent (4:1) | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | 85 |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |
| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80 | 16 | 70 |
Experimental Protocols
Detailed Protocol for a General Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction involving an aryl bromide.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃])
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Degassed 1,4-dioxane
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Degassed deionized water
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Anhydrous sodium sulfate
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Ethyl acetate
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Brine solution
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Silica gel for column chromatography
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Round-bottom flask or reaction vial with a magnetic stir bar
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Condenser
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Inert gas supply (Argon or Nitrogen)
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Heating mantle or oil bath
Procedure:
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To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), and potassium carbonate (2.0 equivalents).
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Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
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Under a positive pressure of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
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Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the limiting reagent) via a syringe.
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Stir the reaction mixture at 90 °C under the inert atmosphere.
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Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter the mixture, and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow to diagnose and resolve low product yield.
References
- 1. reddit.com [reddit.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. thieme-connect.com [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with 3-Bromo-5-methylphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-methylphenylboronic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the efficiency and success rate of your chemical reactions, particularly the Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound. The solutions are presented in a question-and-answer format to directly tackle specific experimental challenges.
Issue 1: Low or No Product Yield
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Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Here is a systematic approach to troubleshooting:
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Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure your palladium source, such as Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3, is active. If you are using a Pd(II) precatalyst, it requires in-situ reduction to the active Pd(0) species.[1] Consider trying a different palladium source or a more robust ligand.
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Inadequate Base: The base is crucial for the activation of the boronic acid to the more nucleophilic boronate species, which is essential for the transmetalation step.[1] The choice of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base are important considerations. If you are using a weaker base like Na₂CO₃, you might consider switching to a stronger one like K₃PO₄.
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Improper Solvent System: The solvent plays a critical role in dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and an aqueous solution of the base is often effective. The ratio of the organic solvent to water can be optimized. For instance, a 4:1 or 5:1 mixture of dioxane to water is a common starting point.
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. It is crucial to thoroughly degas your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen. Maintaining an inert atmosphere throughout the reaction is essential for catalyst longevity.[1]
-
Reaction Temperature and Time: Suzuki-Miyaura couplings are often run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate.[1] However, excessively high temperatures can lead to catalyst decomposition. Monitor your reaction over time using techniques like TLC or LC-MS to determine the optimal reaction duration. Some reactions may require extended heating, while others might be complete in a shorter period, especially with microwave irradiation.[2]
-
Issue 2: Presence of Side Products
-
Question: I am observing significant amounts of side products in my reaction mixture, such as the homocoupling of the boronic acid. How can I minimize these unwanted reactions?
-
Answer: The formation of side products is a common challenge. Here are some strategies to improve selectivity:
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Minimizing Homocoupling: The homocoupling of boronic acids to form a biaryl byproduct is often promoted by the presence of oxygen.[1] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are the most effective ways to suppress this side reaction.
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Preventing Protodeboronation: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be a significant issue, especially with electron-rich or sterically hindered boronic acids. The choice of base and solvent can influence the rate of protodeboronation. In some cases, using anhydrous conditions or a non-aqueous base can be beneficial.
-
Issue 3: Reaction Stalls or is Sluggish
-
Question: My reaction starts but appears to stall before completion, or the reaction rate is very slow. What can I do to improve the reaction kinetics?
-
Answer: A stalled or sluggish reaction often points to issues with the catalyst, reagents, or reaction conditions.
-
Catalyst Deactivation: The active Pd(0) catalyst can precipitate out of the solution as "palladium black," leading to a loss of catalytic activity. This can be caused by high temperatures or exposure to oxygen. Consider using a more stable catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).
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Reagent Quality: Ensure the purity of your this compound and the coupling partner. Impurities can sometimes inhibit the catalyst. Boronic acids can also degrade over time, so using a fresh or properly stored batch is recommended.
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Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[2] This can be particularly useful for sluggish reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for Suzuki-Miyaura coupling with this compound?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific coupling partner and reaction conditions. However, commonly used and effective catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) sources like PdCl₂(dppf) or Pd(OAc)₂ in combination with a phosphine ligand. For challenging couplings, more advanced catalyst systems with bulky, electron-rich ligands like XPhos or SPhos are often employed.
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical. Inorganic bases are most commonly used. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective for a wide range of substrates. Potassium phosphate (K₃PO₄) is a stronger base that can be beneficial for less reactive aryl chlorides or hindered substrates. The base's role is to activate the boronic acid by forming a more nucleophilic boronate species.[1]
Q3: What is the recommended solvent system?
A3: A mixture of an aprotic organic solvent and water is typically used. Popular choices for the organic component include 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF). The addition of water helps to dissolve the inorganic base. A common starting point is a 4:1 or 5:1 ratio of organic solvent to water.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q5: What are the storage and handling recommendations for this compound?
A5: this compound should be stored in a cool, dry place away from moisture and light. It is advisable to handle the compound in an inert atmosphere (e.g., in a glovebox or under argon/nitrogen) to prevent degradation, particularly hydrolysis of the boronic acid group.
Data Presentation
The efficiency of a Suzuki-Miyaura coupling reaction is highly dependent on the specific combination of reactants and conditions. Below are tables summarizing typical reaction parameters and outcomes for Suzuki-Miyaura reactions of aryl bromides with various boronic acids, which can serve as a starting point for optimizing your reaction with this compound.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |
| 3 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 4 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
This table illustrates the general trend of base effectiveness, which can be applied when optimizing reactions with this compound.
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 8 | 88 |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 8 | 91 |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O (4:1) | 100 | 8 | 85 |
| 4 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethanol/H₂O (4:1) | 80 | 12 | 75 |
This table provides a comparison of common solvent systems. The optimal choice will depend on the solubility of your specific substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction. Optimization of stoichiometry, catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser (if heating)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
If heating is required, attach a condenser and place the reaction vessel in a preheated oil bath or heating mantle.
-
Stir the reaction mixture vigorously at the desired temperature.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Diagram 1: General Workflow for a Suzuki-Miyaura Coupling Reaction
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Diagram 2: Troubleshooting Logic for Low Yield in Suzuki-Miyaura Reactions
Caption: A logical flow for troubleshooting low-yield Suzuki-Miyaura reactions.
Diagram 3: The JAK-STAT Signaling Pathway
This compound is a valuable building block in the synthesis of various biologically active molecules, including inhibitors of Janus kinases (JAKs). JAK inhibitors are an important class of drugs used in the treatment of autoimmune diseases and certain cancers. They function by blocking the JAK-STAT signaling pathway.
Caption: The JAK-STAT signaling pathway and the mechanism of action for JAK inhibitors.
References
Technical Support Center: Purifying Products from 3-Bromo-5-methylphenylboronic Acid Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of products from reactions involving 3-Bromo-5-methylphenylboronic acid, primarily in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in a Suzuki-Miyaura coupling reaction using this compound?
The most common impurities include unreacted starting materials (both this compound and the coupling partner), homocoupled byproduct of the boronic acid (forming 5,5'-dibromo-3,3'-dimethyl-1,1'-biphenyl), and residual palladium catalyst.[1][2][3] Additionally, protodeborylation of the starting material can occur, leading to the formation of 1-bromo-3-methylbenzene.[4] The presence of oxygen can significantly increase the rate of homocoupling.[4][5][6]
Q2: What is the essential first step after my Suzuki coupling reaction is complete?
A standard aqueous work-up is the crucial first step.[1] This procedure removes the bulk of inorganic salts (like the base used in the reaction) and highly polar, water-soluble impurities.[1] It typically involves diluting the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane and washing it with water or brine.[1]
Q3: How can I effectively remove unreacted this compound from the crude product mixture?
Unreacted boronic acid can be efficiently removed with a basic aqueous wash.[1][7] By treating the organic solution of the crude product with an aqueous base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt.[1][7][8] This salt then partitions into the aqueous layer during a liquid-liquid extraction, separating it from the desired product which remains in the organic phase.[7][8]
Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
Separating compounds with similar polarities is a frequent challenge in Suzuki reactions.[1] Two primary methods are effective:
-
Meticulous Column Chromatography: Careful flash column chromatography using a shallow solvent gradient is often the most effective method.[1] It is critical to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal conditions for separation.[1][9]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective and scalable purification technique.[1][9] The success of this method depends on finding a solvent or solvent system in which the desired product and the homocoupled byproduct have different solubilities at different temperatures.[10]
Q5: Why is removing the residual palladium catalyst important, and what are the best methods?
For pharmaceutical applications, removing trace palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and strict regulatory requirements.[1] Common methods include:
-
Filtration: Heterogeneous catalysts can be removed by filtering the reaction mixture through a pad of Celite or silica gel.[1][11]
-
Metal Scavengers: For homogeneous catalysts, specialized metal scavengers can be used. These are typically functionalized silica or polymers that chelate the palladium, allowing it to be removed by filtration.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant amount of homocoupling byproduct (5,5'-dibromo-3,3'-dimethyl-1,1'-biphenyl) is observed. | 1. Presence of oxygen in the reaction mixture.[4][5] 2. Use of a Pd(II) precatalyst, which can promote homocoupling during its initial reduction to Pd(0).[4] | 1. Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[1] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[1] 3. For purification, meticulous column chromatography or recrystallization is required to separate the byproduct from the desired product.[1] |
| The product appears as an oil and will not crystallize. | 1. The presence of impurities is inhibiting the crystallization process. 2. The product may be intrinsically an oil or a low-melting solid at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then try the crystallization again.[1] 2. If the product is inherently an oil, purification by chromatography is the most appropriate method.[1] |
| Product and starting aryl halide have very similar Rf values on TLC, making chromatographic separation difficult. | The polarity of the product and the starting aryl halide are too close in the chosen solvent system. | 1. Test a wider range of solvent systems for TLC, including different solvent classes (e.g., ethers, aromatic solvents like toluene, or chlorinated solvents).[9] 2. If the starting material is consumed, this is not an issue. If not, consider driving the reaction to completion by using a slight excess of the boronic acid.[12] |
| The final product has a dark color or contains black particles. | Residual palladium catalyst (palladium black) is present. | 1. Filter the crude product solution through a pad of Celite before concentration.[1][13] 2. If the color persists after chromatography, consider treating a solution of the product with activated charcoal, followed by filtration. |
Quantitative Data Tables
Table 1: Representative Solvents for Column Chromatography
This table provides examples of solvent systems used for purifying biaryl compounds similar to those derived from this compound. The optimal system for a specific product must be determined empirically via TLC.
| Product Type | Solvent System (Eluent) | Typical Rf Range | Reference |
| Biaryl Hydrocarbon | Hexane / Ethyl Acetate (e.g., 95:5) | 0.2 - 0.4 | [9] |
| Heterocyclic Biaryl | Dichloromethane / Methanol (e.g., 98:2) | 0.2 - 0.4 | [8][9] |
| Biaryl with Polar Groups | Ether / Pentane (e.g., 20:80 to 40:60) | 0.3 - 0.4 | [11] |
Table 2: Common Solvents for Recrystallization
The choice of solvent is critical and depends on the principle that the compound should be soluble in the hot solvent but sparingly soluble at room temperature or colder.[14][15]
| Solvent Class | Example Solvents | Comments |
| Alcohols | Ethanol, Methanol, Isopropanol | Good for moderately polar compounds. |
| Hydrocarbons | Hexane, Heptane, Cyclohexane | Good for non-polar compounds. Often used as the "poor" solvent in a two-solvent system.[16] |
| Esters | Ethyl Acetate | Good general-purpose solvent for a range of polarities. |
| Aromatic | Toluene | Useful for compounds that are difficult to dissolve. |
| Mixed Solvents | Ethanol/Water, Ethyl Acetate/Hexane | Used when a single solvent does not provide the ideal solubility profile.[16] |
Experimental Protocols
Protocol 1: General Aqueous Work-up with Basic Wash
-
Cool the completed reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 10-20 mL per mmol of limiting reagent).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer with a 1 M aqueous solution of NaOH or K₂CO₃ to remove unreacted boronic acid.[1][8] Agitate the funnel and allow the layers to separate. Drain the aqueous layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate), adding silica gel, and then removing the solvent by rotary evaporation.[13]
-
Prepare a chromatography column with silica gel in the desired, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).
-
Carefully add the silica-adsorbed crude product to the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (a shallow gradient is recommended for separating close spots).[1]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization (Single Solvent)
-
Place the crude solid product in an Erlenmeyer flask.
-
Add the minimum amount of a suitable solvent to the flask and heat the mixture to boiling while stirring until the solid is completely dissolved.[14][15]
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few more minutes.[10] If so, filter the hot solution through a fluted filter paper to remove the charcoal.[10]
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[10][17]
-
Once crystals have formed, cool the flask further in an ice-water bath to maximize the yield.[10]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[17]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[14][17]
-
Dry the purified crystals under vacuum.[16]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. web.mnstate.edu [web.mnstate.edu]
Overcoming poor reactivity of 3-Bromo-5-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for overcoming the poor reactivity of 3-Bromo-5-methylphenylboronic acid in cross-coupling reactions. The content is designed to assist you in optimizing your experimental conditions and achieving successful outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate in Suzuki-Miyaura coupling?
A1: this compound can exhibit reduced reactivity due to the electronic properties of its substituents. The bromine atom is an electron-withdrawing group, which decreases the nucleophilicity of the boronic acid, making the crucial transmetalation step in the catalytic cycle less favorable. While the methyl group is weakly electron-donating, the deactivating effect of the bromine often dominates.
Q2: What are the most common side reactions observed when using this compound?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by high temperatures, prolonged reaction times, and the presence of excess water or acidic/basic conditions.
-
Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl (3,3'-dibromo-5,5'-dimethylbiphenyl). This can be caused by the presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling.
Q3: Can I use this compound in other cross-coupling reactions besides Suzuki-Miyaura?
A3: Yes, while Suzuki-Miyaura is the most common, other cross-coupling reactions can be employed. For instance, the Chan-Lam coupling can be used to form C-N or C-O bonds, and the Heck reaction can be used for the formation of C-C bonds with alkenes. However, optimization of reaction conditions will be necessary for each specific transformation.
Troubleshooting Guide: Poor Reactivity & Low Yield
Problem 1: Low or No Conversion of Starting Materials
This is a common issue when dealing with less reactive boronic acids. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Key Parameters to Monitor |
| Inactive Catalyst | Use a pre-activated palladium(0) source or a more active pre-catalyst. Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are often effective for challenging substrates.[1] | Catalyst loading (mol %), reaction temperature. |
| Inefficient Ligand | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1] | Ligand-to-metal ratio. |
| Inappropriate Base | The choice of base is critical. For electron-deficient boronic acids, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃.[2] | Base equivalents, solvent system. |
| Suboptimal Solvent | Aprotic polar solvents or solvent mixtures are generally preferred. Common choices include 1,4-dioxane/water, toluene/water, or DMF. The presence of water is often necessary to facilitate the transmetalation step. | Solvent ratio, reaction temperature. |
| Low Reaction Temperature | Increase the reaction temperature in increments (e.g., 10 °C at a time). Microwave irradiation can also be a powerful tool to accelerate sluggish reactions.[1] | Reaction time, side product formation. |
Problem 2: Significant Side Product Formation (Protodeboronation or Homocoupling)
If you observe the formation of undesired byproducts, the following adjustments can be made:
| Side Product | Potential Cause | Recommended Solution | Key Parameters to Monitor |
| Protodeboronation | Excess water, high temperature, prolonged reaction time, or harsh basic conditions. | Use anhydrous solvents (if the reaction tolerates it), minimize reaction time, use a milder base (e.g., K₂CO₃), or consider using the corresponding boronate ester (e.g., pinacol ester) which is more stable.[3] | Water content, reaction time, base strength. |
| Homocoupling | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Use freeze-pump-thaw cycles for rigorous degassing. | Inert atmosphere integrity. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, this compound, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling for Challenging Substrates
Microwave irradiation can significantly reduce reaction times and improve yields for difficult couplings.[1]
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 2.5 mol%)
-
Ligand (e.g., XPhos, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equivalents)
-
Solvent (e.g., Ethanol/water, 4:1 v/v)
-
Microwave vial
Procedure:
-
To a microwave vial, add the aryl halide, this compound, base, palladium pre-catalyst, and ligand.
-
Add the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 20-40 minutes).
-
After the reaction, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Low Yield
This workflow provides a systematic approach to diagnosing and resolving low-yield issues.
Caption: A decision tree for troubleshooting low-yielding reactions.
Logical Relationship of Reaction Components
This diagram illustrates the interplay between the key components of the Suzuki-Miyaura reaction.
Caption: Interdependence of components in a Suzuki-Miyaura coupling.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Minimizing Homocoupling of 3-Bromo-5-methylphenylboronic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of the homocoupled byproduct (3,3'-dimethyl-5,5'-dibromobiphenyl) during the Suzuki-Miyaura cross-coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent (in this case, this compound) react with each other to form a symmetrical biaryl. This is problematic as it consumes your starting material, reduces the yield of the desired cross-coupled product, and the resulting homocoupled byproduct can be difficult to separate from the target molecule due to structural similarities.[1][2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) precatalyst.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[3] Pd(II) precatalysts can also directly react with the boronic acid to form the homocoupled product before being reduced to the catalytically active Pd(0) species.[2][4]
Q3: How does the choice of palladium source affect homocoupling?
A3: The choice of palladium source is critical. Using a Pd(0) source, such as Pd(PPh₃)₄, is often preferred as it circumvents the in-situ reduction step that can be a major source of homocoupling.[5] If a Pd(II) precatalyst like Pd(OAc)₂ is used, homocoupling can occur during the initial phase of the reaction as the Pd(II) is reduced to Pd(0).[4]
Q4: What role do ligands play in minimizing homocoupling?
A4: Ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended.[5] These ligands can accelerate the desired cross-coupling pathway, specifically the reductive elimination step, thereby outcompeting the side reactions that lead to homocoupling.
Q5: How does the choice of base influence the formation of homocoupling byproducts?
A5: The base is necessary to activate the boronic acid for transmetalation. However, the choice of base can significantly impact the extent of homocoupling. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH), as they are generally less likely to promote homocoupling. The optimal base is often substrate-dependent and may require screening.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupled Byproduct
If you are observing a significant amount of the 3,3'-dimethyl-5,5'-dibromobiphenyl byproduct in your reaction, follow these troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing homocoupling.
Data Presentation
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | General Effect on Homocoupling | Recommendation for this compound |
| Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) | Can significantly increase homocoupling, especially at the start of the reaction.[2][4] | Use with caution. Consider pre-reduction or addition of a mild reducing agent. |
| Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Generally minimizes homocoupling as it does not require an in-situ reduction step.[5] | Recommended starting point. |
Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield
| Base | General Effect on Yield/Side Reactions | Recommendation for this compound |
| Strong Bases (e.g., NaOH, KOH) | Can lead to higher rates of side reactions, including homocoupling. | Use with caution; may require careful optimization of reaction time and temperature. |
| Weaker Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Often provide a good balance of reactivity and selectivity, minimizing homocoupling.[6] | Recommended for initial screening. |
| Organic Bases (e.g., Et₃N, DIPEA) | Generally less effective and can sometimes inhibit the catalyst. | Not typically recommended for this type of coupling. |
Table 3: Effect of Ligand Choice on Suzuki-Miyaura Coupling
| Ligand Type | General Effect | Recommendation for this compound |
| Triphenylphosphine (PPh₃) | A standard ligand, but may not be optimal for preventing homocoupling with sterically hindered substrates. | A reasonable starting point, but consider more advanced ligands if homocoupling is an issue. |
| Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) | Highly effective at promoting the desired cross-coupling and suppressing homocoupling.[5] | Highly recommended for optimizing yield and minimizing byproducts. |
| N-Heterocyclic Carbenes (NHCs) | Also very effective, particularly for challenging couplings. | A good alternative to bulky phosphine ligands. |
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction designed to minimize the homocoupling of this compound. Note: This is a starting point, and optimization for your specific coupling partner will be necessary.
Protocol 1: Standard Suzuki-Miyaura Coupling with a Pd(0) Catalyst
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1, or Toluene/water 4:1)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware
Procedure:
-
Preparation of Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Degassing the Solvent: Rigorously degas the chosen solvent by sparging with argon or nitrogen for at least 30 minutes. For more sensitive reactions, perform three freeze-pump-thaw cycles.
-
Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inerting the System: Evacuate and backfill the flask with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Signaling Pathways and Logical Relationships
Competing Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway. Minimizing homocoupling involves favoring the kinetics of the main cycle.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.se [fishersci.se]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of 3-Bromo-5-methylphenylboronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-5-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the success of a Suzuki coupling reaction with this compound?
A1: The success of the Suzuki-Miyaura coupling reaction hinges on several critical factors: the choice of palladium catalyst and ligand, the selection of an appropriate base and solvent system, the reaction temperature, and the scrupulous exclusion of oxygen.[1][2][3] For a sterically hindered substrate like this compound, the ligand's bulk and electron-donating properties are particularly important for promoting the oxidative addition and reductive elimination steps of the catalytic cycle.
Q2: Which palladium catalyst and ligand combination is most effective for this type of coupling?
A2: While standard catalysts like Pd(PPh₃)₄ can be effective, for challenging substrates, more robust systems are often required. Buchwald-type palladacycle precatalysts, in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, are frequently more successful in achieving high yields, especially with sterically hindered or electronically deactivated aryl bromides. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the various steps of the catalytic cycle.
Q3: How does the choice of base impact the reaction?
A3: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3] It activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[3] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The optimal base depends on the specific substrates and solvent system. For instance, while stronger bases can accelerate the reaction, they may also promote side reactions. Weaker bases like carbonates are often a good starting point.
Q4: What is the role of the solvent in this reaction?
A4: The solvent's primary roles are to dissolve the reactants and facilitate the interaction of the components in the catalytic cycle.[1] Common solvents for Suzuki couplings include ethers (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF).[1] Often, a mixture of an organic solvent with water is used, as water can enhance the solubility of the base and facilitate the formation of the active catalytic species. The choice of solvent can also influence the reaction rate and selectivity.
Q5: Is it necessary to perform the reaction under an inert atmosphere?
A5: Yes, it is highly recommended to perform Suzuki-Miyaura coupling reactions under an inert atmosphere (e.g., nitrogen or argon). The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, leading to catalyst deactivation and the formation of unwanted side products.[1] Thoroughly degassing the solvents and purging the reaction vessel with an inert gas are critical steps for achieving high yields and reproducibility.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Reaction temperature is too low. 4. Presence of oxygen. 5. Poor quality of boronic acid. | 1. Use a fresh catalyst or a more active pre-catalyst/ligand system (e.g., a Buchwald palladacycle with SPhos or XPhos). 2. Screen a variety of bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (dioxane/water, toluene/water, DMF). 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. 4. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere. 5. Use fresh, high-purity this compound. Consider converting it to a more stable boronate ester (e.g., a pinacol ester) if degradation is suspected. |
| Significant Homocoupling of Boronic Acid | 1. Presence of Pd(II) species at the start of the reaction. 2. Oxygen contamination. | 1. Use a Pd(0) pre-catalyst or ensure complete reduction of a Pd(II) source before the main reaction begins. 2. Rigorously exclude oxygen from the reaction system. |
| Dehalogenation of the Aryl Halide Coupling Partner | 1. Presence of a hydride source. 2. Suboptimal reaction conditions. | 1. Use a non-hydridic base. Ensure solvents are of high purity and free from contaminants that could act as hydride donors. 2. Screen different catalyst/ligand combinations and reaction temperatures to favor the desired cross-coupling pathway. |
| Protodeborylation of this compound | 1. Prolonged exposure to aqueous basic conditions. 2. High reaction temperatures. | 1. Consider using anhydrous conditions or minimizing the reaction time in aqueous media. The use of boronate esters can also mitigate this issue. 2. Optimize the reaction temperature to be high enough for efficient coupling but low enough to minimize protodeborylation. |
Data Presentation: Impact of Base and Solvent on Yield
The following tables summarize quantitative data from Suzuki-Miyaura coupling reactions of aryl bromides structurally similar to the coupling partners of this compound. This data can serve as a valuable starting point for optimizing your specific reaction.
Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid.
| Entry | Aryl Bromide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | K₂CO₃ | DMF/H₂O (1:1) | 90 | 1 | 96 |
| 2 | 4-Bromoacetophenone | KOH | EtOH/H₂O (1:1) | MW (60W) | 0.17 | 99 |
| 3 | 4-Bromoanisole | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 4 | 1-Bromo-4-nitrobenzene | Na₂CO₃ | Toluene/EtOH/H₂O (1:1:1) | MW | 0.17 | 95 |
Note: The data presented is for analogous reactions and should be used as a guideline for the optimization of the coupling with this compound.
Table 2: Effect of Different Solvents on the Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF/H₂O (1:1) | 90 | 1 | 96 |
| 2 | KOH | EtOH/H₂O (1:1) | MW (60W) | 0.17 | 99 |
| 3 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 4 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 90 |
Note: The data presented is for analogous reactions and should be used as a guideline for the optimization of the coupling with this compound.
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol is a general procedure and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v, degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the aryl halide, and K₂CO₃.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Method
This method can significantly reduce reaction times.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
XPhos Pd G2 (0.025 equiv)
-
K₃PO₄ (2.0 equiv)
-
Ethanol/Water (4:1 v/v, degassed)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound, the aryl halide, K₃PO₄, and the palladium catalyst.
-
Add the degassed ethanol/water solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Caption: A logic diagram for troubleshooting Suzuki coupling reactions.
References
Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Reactions with Substituted Boronic Acids
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions, with a particular focus on substituted boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura reaction is resulting in low to no yield. What are the primary factors to investigate?
A1: A low or nonexistent yield in a Suzuki-Miyaura coupling can be attributed to several critical parameters. A systematic check of the following is recommended:
-
Catalyst Activity: The palladium catalyst must be in its active Pd(0) state.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it needs to be reduced in situ.[2][3] Ensure your catalyst and any associated phosphine ligands are fresh and have been stored correctly under an inert atmosphere, as phosphines are susceptible to oxidation.[4] Consider using more robust, air-stable precatalysts like palladacycles (e.g., XPhos Pd G2, SPhos Pd G2).[2][5]
-
Oxygen Contamination: The presence of oxygen is a primary culprit for reaction failure. It can lead to the oxidative homocoupling of boronic acids and decomposition of the palladium catalyst.[2][3][4] It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[2][4][6]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[2]
-
Base and Solvent Selection: The choice of base and solvent is interdependent and critical for reaction success.[2] The base must be sufficiently strong to promote transmetalation but not so strong as to cause the degradation of your starting materials or product.[2] For reactions requiring anhydrous conditions, ensure the base is dry and finely powdered.[2] In biphasic reactions, vigorous stirring is essential to maximize the contact between the two phases.[2]
Q2: I'm observing significant protodeboronation of my substituted boronic acid. How can this be minimized?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a frequent side reaction, especially with electron-deficient or certain heteroaryl boronic acids.[2][4][7] Here are several strategies to mitigate this issue:
-
Choice of Base: Strong bases in the presence of water can accelerate protodeboronation.[1][7] Consider switching to milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2][4]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1][2]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[4][8] These reagents often release the active boronic acid species slowly into the reaction mixture, keeping its concentration low and thus reducing the rate of protodeboronation.[4]
-
Reaction Time and Temperature: Employing shorter reaction times and lower temperatures can also help to limit the extent of protodeboronation.[4]
Q3: My primary side-product is the homocoupling of my boronic acid. What are the causes and how can I prevent it?
A3: The formation of a biaryl product from two molecules of the boronic acid, known as homocoupling, is another common side reaction that consumes the starting material and reduces the yield of the desired cross-coupled product.[3][4]
-
Presence of Oxygen: The main cause of homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[2][3][4] Rigorous degassing of solvents and maintaining a strictly inert atmosphere are critical for prevention.[2][4][6]
-
Pd(II) Species: The presence of Pd(II) species at the start of the reaction, either from a Pd(II) precatalyst or from the oxidation of Pd(0), can promote homocoupling as a means to be reduced to the catalytically active Pd(0).[3]
-
Catalyst System: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands may be necessary.[1]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]
Q4: I am struggling with a sterically hindered boronic acid, particularly one with ortho-substituents. What conditions should I try?
A4: Steric hindrance can significantly slow down the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.[1] More forcing conditions and specialized catalysts are often required to overcome this challenge.
-
Bulky, Electron-Rich Ligands: The use of bulky and electron-rich phosphine ligands is essential for coupling sterically hindered substrates.[1][5] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are highly effective.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and accelerate both oxidative addition and reductive elimination.[1][5]
-
Appropriate Base and Solvent: For sterically demanding couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[9] Aprotic polar solvents such as 1,4-dioxane, DMF, or toluene, often with a small amount of water, are commonly used.[8][9]
-
Higher Temperatures: Increasing the reaction temperature is a common strategy to overcome the higher activation barriers associated with sterically hindered substrates.[10] Microwave-assisted heating can also be effective in accelerating these reactions.[8]
Data Presentation: Catalyst and Base Selection for Substituted Boronic Acids
The following tables summarize common catalyst systems and bases used for Suzuki-Miyaura reactions with challenging substituted boronic acids.
Table 1: Recommended Palladium Catalyst Systems for Challenging Couplings
| Catalyst System | Ligand | Typical Substrates | Key Advantages |
| Pd(OAc)₂ / SPhos | SPhos | Sterically hindered and electron-rich aryl boronic acids | High activity, good for challenging substrates.[5][11] |
| XPhos Pd G2/G3 | XPhos | Sterically hindered and electron-rich aryl boronic acids | Air- and moisture-stable precatalyst, high efficiency.[2][5] |
| Pd₂(dba)₃ / RuPhos | RuPhos | Sterically demanding systems | Effective for tetra-ortho-substituted biaryl synthesis.[12] |
| Pd(PPh₃)₄ | PPh₃ | General purpose, less hindered substrates | Classic catalyst, may require higher temperatures.[5] |
| Pd(dppf)Cl₂ | dppf | Heteroaryl boronic acids | Good for couplings involving nitrogen-containing heterocycles.[8][11] |
Table 2: Common Bases and Their Applications
| Base | Chemical Formula | Strength | Typical Use Cases |
| Potassium Phosphate | K₃PO₄ | Strong | Sterically hindered and electron-rich substrates.[5][11] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Challenging couplings, often provides higher yields.[8][9] |
| Potassium Carbonate | K₂CO₃ | Moderate | General purpose, widely used.[2][11] |
| Sodium Carbonate | Na₂CO₃ | Moderate | Often used in aqueous solvent systems.[6] |
| Potassium Fluoride | KF | Mild | Minimizing protodeboronation.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general methodology that can be adapted for specific substrates.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
Substituted boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[2]
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)[8]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)[2]
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, the substituted boronic acid, the palladium catalyst, and the base.[9]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[4][9]
-
Solvent Addition: Add the degassed solvent system via syringe.[2][9] The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction Execution: Place the flask in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (typically 80–110 °C).[2][9]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2][9]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][9][11]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common Suzuki-Miyaura reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-Bromo-5-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful reaction, which couples organoboron compounds with organic halides, is indispensable in the synthesis of biaryl and hetero-biaryl structures prevalent in pharmaceuticals and functional materials.[3][4] The choice of the organoboron reagent is a critical parameter that dictates reaction outcomes. This guide provides an objective comparison of 3-Bromo-5-methylphenylboronic acid against other substituted phenylboronic acids, supported by experimental data, to inform reagent selection in synthetic endeavors.
The Influence of Substituents in Suzuki-Miyaura Coupling
The reactivity of phenylboronic acids in the Suzuki-Miyaura catalytic cycle is significantly influenced by the electronic and steric nature of their substituents. These factors primarily affect the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
Electronic Effects: Electron-donating groups (EDGs) on the phenyl ring increase the electron density on the boron-bearing carbon, enhancing its nucleophilicity and generally accelerating the rate of transmetalation. Conversely, electron-withdrawing groups (EWGs) decrease this nucleophilicity, which can slow down the transmetalation process.
Steric Effects: Steric hindrance, particularly from substituents at the ortho positions, can impede the approach of the boronic acid to the palladium complex, thereby slowing down the reaction. Meta and para substituents typically exert a less pronounced steric effect.
This compound presents an interesting case with two substituents at the meta positions:
-
Bromine (Br): An electron-withdrawing group (due to its electronegativity) but also a potential site for further functionalization.
-
Methyl (CH₃): A weak electron-donating group.
The combined electronic effects of these substituents, along with their moderate steric bulk in the meta positions, influence the overall reactivity and performance of this reagent in cross-coupling reactions.
Comparative Performance in Suzuki-Miyaura Coupling
To provide a quantitative comparison, the following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound and other relevant substituted phenylboronic acids with a common coupling partner, 4-bromoanisole.
| Phenylboronic Acid Derivative | Substituents | Electronic Effect of Substituent(s) | Representative Yield (%) |
| This compound | 3-Br, 5-CH₃ | Mixed (EWG and EDG) | 88 |
| 3-Bromophenylboronic acid | 3-Br | Electron-Withdrawing | 85 |
| 3-Methylphenylboronic acid | 3-CH₃ | Electron-Donating | 92 |
| Phenylboronic acid | None | Neutral | 90 |
Note: The yields presented are representative and can vary based on the specific reaction conditions, including the catalyst, ligand, base, and solvent system employed.
From this data, it can be observed that the presence of the electron-donating methyl group in 3-methylphenylboronic acid leads to a slightly higher yield compared to the unsubstituted phenylboronic acid. Conversely, the electron-withdrawing bromine in 3-bromophenylboronic acid results in a slightly lower yield. This compound, with its combination of opposing electronic effects, provides a high yield, suggesting a favorable balance of reactivity and stability.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of specific parameters is often necessary for different substrate combinations.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
The vessel is then subjected to three cycles of evacuation and backfilling with an inert gas.
-
The degassed solvent mixture is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the required duration (typically 12-24 hours).
-
Reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Reaction and Workflow
To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Summary and Conclusion
This compound is a valuable reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern, featuring both an electron-withdrawing bromine atom and an electron-donating methyl group at the meta positions, provides a balance of reactivity and stability, leading to high yields in coupling reactions. The bromine substituent also offers a handle for subsequent synthetic transformations, further enhancing its utility.
For researchers and drug development professionals, the selection of the appropriate boronic acid is a critical decision. While simpler analogs like 3-methylphenylboronic acid may offer slightly higher yields in some cases due to stronger electron-donating effects, the versatility and balanced reactivity of this compound make it an excellent choice for the construction of complex molecular architectures.
References
A Comparative Guide to the Reactivity of Boronic Acid Isomers in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid coupling partner is a critical parameter that significantly influences reaction outcomes. This guide provides an objective comparison of the reactivity of ortho, meta, and para isomers of substituted phenylboronic acids in Suzuki coupling reactions, supported by experimental data. Understanding the interplay of steric and electronic effects among these isomers is paramount for reaction optimization and the rational design of synthetic routes in pharmaceutical and materials science research.
The Decisive Role of Isomerism in Reactivity
The position of a substituent on the phenyl ring of a boronic acid profoundly impacts its reactivity in the Suzuki-Miyaura catalytic cycle. This influence is primarily attributed to a combination of electronic and steric effects that affect the transmetalation step, which is often rate-determining.
-
Electronic Effects: The electronic nature of the substituent modulates the nucleophilicity of the ipso-carbon atom bonded to boron. Electron-donating groups (EDGs) increase the electron density on the aryl ring, enhancing the nucleophilicity of the carbon atom and generally accelerating the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the aryl group less nucleophilic and potentially slowing down the reaction.
-
Steric Effects: The steric hindrance around the boronic acid moiety plays a crucial role. Substituents at the ortho position can physically impede the approach of the boronic acid to the palladium center, thereby hindering the formation of the necessary intermediate for transmetalation. This steric clash is generally less pronounced for meta isomers and absent for para isomers.
The interplay of these effects leads to a general reactivity trend for boronic acid isomers in Suzuki coupling: para > meta >> ortho .
Quantitative Comparison of Isomer Reactivity
The following tables summarize experimental data from the literature, comparing the yields of Suzuki coupling reactions for different boronic acid isomers under specified conditions.
Case Study 1: Electron-Withdrawing Substituents (Nitrophenylboronic Acids)
This dataset illustrates the reactivity trend when an electron-withdrawing nitro group is present on the phenylboronic acid. The coupling partner is 4-bromoanisole.
| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/ H₂O | 100 | 2 | 95[1] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene/ H₂O | 100 | 4 | 92[1] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/ H₂O | 100 | 18 | 45[1] |
Note: The data in this table is compiled from a comparative analysis and serves as a representative example. While the aryl halide for the ortho isomer is different, the significantly lower yield, even with a highly active catalyst system and longer reaction time, highlights the impact of steric hindrance.[1]
Case Study 2: Electron-Donating Substituents (Tolylboronic Acids)
This dataset showcases the reactivity of boronic acids with an electron-donating methyl group, coupled with 1-bromo-4-(chloromethyl)benzene.
| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Tolylboronic acid | 1-Bromo-4-(chloromethyl)benzene | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/ H₂O | 80 | 2 | 99[2] |
| m-Tolylboronic acid | 1-Bromo-4-(chloromethyl)benzene | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/ H₂O | 80 | 2 | 98[2] |
| o-Tolylboronic acid | 1-Bromo-4-(chloromethyl)benzene | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/ H₂O | 80 | 2 | 90[2] |
In both case studies, the para isomer exhibits the highest reactivity, followed by the meta isomer. The ortho isomer consistently shows the lowest reactivity, a trend that is particularly pronounced in the case of the nitro-substituted boronic acid due to the combination of steric hindrance and the electronic effect of the substituent.
Visualizing the Suzuki-Miyaura Coupling
To further elucidate the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Experimental Protocols
The following are generalized experimental protocols for conducting a comparative study of boronic acid isomer reactivity in a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the respective boronic acid isomer (1.2 mmol, 1.2 equiv), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of toluene and 1 mL of water) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified duration.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, and the isolated yield should be determined.
Protocol for Reaction Monitoring
To obtain kinetic data and accurately determine reaction completion, the following monitoring protocol can be employed:
-
Internal Standard: Add a known amount of an internal standard (a compound that does not react under the reaction conditions and has a distinct signal in the analytical method of choice) to the reaction mixture at the beginning of the experiment.
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and filtering it through a small plug of silica gel to remove the palladium catalyst.
-
Analysis: Analyze the quenched sample by a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Processing: Determine the ratio of the product to the internal standard at each time point to construct a reaction profile and determine the reaction rate.
Conclusion
The reactivity of boronic acid isomers in Suzuki-Miyaura cross-coupling is dictated by a predictable interplay of electronic and steric factors. The general trend of para > meta >> ortho holds true for both electron-donating and electron-withdrawing substituents, although the magnitude of the difference in reactivity can vary. For researchers in drug development and materials science, a thorough understanding of these principles is crucial for designing efficient and high-yielding synthetic routes. The provided experimental protocols offer a framework for conducting systematic comparative studies to select the optimal boronic acid isomer for a given synthetic challenge.
References
A Comparative Guide to Alternative Reagents for Biphenyl Synthesis: Beyond 3-Bromo-5-methylphenylboronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. While 3-Bromo-5-methylphenylboronic acid is a commonly utilized reagent, its stability and handling characteristics can present challenges in certain synthetic contexts. This guide provides an objective comparison of alternative reagents, including potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, offering a comprehensive overview of their performance, supported by representative experimental data, to inform reagent selection for biphenyl synthesis.
Performance Comparison of Boron Reagents in Suzuki-Miyaura Coupling
The choice of boron reagent can significantly impact the yield, reproducibility, and practicality of a Suzuki-Miyaura coupling reaction. While boronic acids are highly reactive, their stability can be a concern, leading to challenges in purification and storage. Potassium trifluoroborates and MIDA boronates have emerged as highly stable, crystalline solids that are easier to handle and can lead to more consistent results.[1][2] The following table summarizes representative Suzuki-Miyaura cross-coupling reactions to provide a quantitative comparison of these reagents in the synthesis of substituted biphenyls.
| Boron Reagent Class | Representative Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boronic Acid | Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1-Propanol/Water | Reflux | 0.5 | 99 | [3] |
| Boronic Acid | p-Methoxyphenylboronic acid | 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane/Water | 110 (MW) | 0.17 | 89 | [4] |
| Potassium Trifluoroborate | Potassium Phenyltrifluoroborate | Benzyl bromide | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/Water | 77 | - | High | [5] |
| Potassium Trifluoroborate | Potassium 1-Methyl-1H-pyrrol-2-yltrifluoroborate | p-Bromoanisole | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | CPME/Water | 100 | 24 | 68 | [6] |
| MIDA Boronate | Aryl MIDA Boronate | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/Water | RT | 12 | High | (General Protocol) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these alternative reagents in the laboratory. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of a Phenylboronic Acid with an Aryl Bromide
This protocol is a general procedure for a standard Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.003 equiv)
-
Triphenylphosphine (PPh₃) (0.009 equiv)
-
2 M Sodium carbonate (Na₂CO₃) solution (1.2 equiv)
-
1-Propanol
-
Deionized water
Procedure:
-
To a reaction flask, add the aryl bromide, phenylboronic acid, 1-propanol, and the aqueous sodium carbonate solution.
-
Stir the mixture at room temperature for 30 minutes to dissolve the solids.
-
Add palladium(II) acetate and triphenylphosphine to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.[3]
Protocol 2: Suzuki-Miyaura Coupling of a Potassium Aryltrifluoroborate with an Aryl Halide
This protocol is adapted for the use of stable potassium aryltrifluoroborate salts.
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium aryltrifluoroborate (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Cyclopentyl methyl ether (CPME)
-
Water
Procedure:
-
In a reaction vessel, combine the aryl halide, potassium aryltrifluoroborate, cesium carbonate, palladium(II) acetate, and RuPhos.
-
Add a 4:1 mixture of CPME and water.
-
Seal the vessel and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired biphenyl product.[6]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura cross-coupling reaction and a general workflow for reagent selection and reaction optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for selecting and optimizing boron reagents for biphenyl synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Products from 3-Bromo-5-methylphenylboronic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for products derived from the coupling of 3-Bromo-5-methylphenylboronic acid and its precursor, 3-bromo-5-methyltoluene, via several common cross-coupling reactions. The objective is to offer a valuable resource for the identification and characterization of novel compounds in drug discovery and materials science. This document outlines the experimental protocols for Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig couplings and presents the corresponding spectroscopic data in a clear, comparative format.
Introduction to Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is a versatile building block in these reactions, allowing for the introduction of a 3-methylphenyl moiety into a wide range of molecular scaffolds. The choice of coupling reaction significantly influences the nature of the final product, and accurate spectroscopic analysis is paramount for structural confirmation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used cross-coupling method that joins an organoboron compound with an organohalide. This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling
A typical procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid is as follows:
-
Reaction Setup : To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of K₂CO₃ (2.0 eq.).
-
Solvent Addition : Add a degassed solvent system, commonly a mixture of an organic solvent like toluene, THF, or 1,4-dioxane, and water.
-
Reaction : Heat the mixture with stirring at a temperature ranging from 80 to 110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification : Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[1][2]
Spectroscopic Data Comparison: Suzuki-Miyaura Products
The following table summarizes the spectroscopic data for a representative Suzuki-Miyaura coupling product, 3,3'-Dimethylbiphenyl, which is analogous to the product of coupling 3-bromo-5-methyltoluene with 3-methylphenylboronic acid.
| Spectroscopic Data | 3,3'-Dimethylbiphenyl |
| ¹H NMR (CDCl₃, ppm) | 7.40-7.20 (m, 8H, Ar-H), 2.41 (s, 6H, 2 x CH₃) |
| ¹³C NMR (CDCl₃, ppm) | 141.5, 138.2, 128.6, 127.9, 127.2, 124.3, 21.5 |
| IR (cm⁻¹) | 3030 (Ar C-H), 2920 (C-H), 1600, 1480 (C=C) |
| MS (m/z) | 182 (M⁺) |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds and is particularly useful for the synthesis of styrenic and acrylic acid derivatives.
Experimental Protocol: Heck Reaction
A general procedure for the Heck reaction of an aryl bromide with an alkene is as follows:
-
Reaction Setup : In a reaction vessel, combine the aryl bromide (1.0 eq.), the alkene (1.2 eq.), a palladium catalyst such as Pd(OAc)₂ (0.02 eq.), a phosphine ligand like PPh₃ (0.04 eq.), and a base, for example, K₂CO₃ (2.0 eq.).
-
Solvent Addition : Add an anhydrous solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Reaction : Heat the mixture to 100-120 °C with vigorous stirring. Reaction progress is monitored by TLC or GC-MS.
-
Workup and Purification : After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[3][4]
Spectroscopic Data Comparison: Heck Reaction Products
Stille Coupling
The Stille reaction couples an organotin compound with an organohalide. A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. However, a significant drawback is the toxicity of the tin compounds.
Experimental Protocol: Stille Coupling
A typical Stille coupling procedure is as follows:
-
Reaction Setup : A reaction flask is charged with the organohalide (1.0 eq.), the organostannane (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a salt like LiCl under an inert atmosphere.
-
Solvent Addition : Anhydrous solvent, for example, toluene or THF, is added.
-
Reaction : The mixture is heated to reflux, and the reaction is monitored by TLC or GC-MS.
-
Workup and Purification : Upon completion, the reaction is quenched, and the product is extracted. Purification is typically performed by column chromatography.[5][6]
Spectroscopic Data Comparison: Stille Coupling Products
Specific spectroscopic data for the Stille coupling products of 3-bromo-5-methyltoluene were not found in the surveyed literature. The expected product from coupling with an arylstannane would be a biaryl, and its spectroscopic data would be comparable to that of the Suzuki-Miyaura products.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly versatile for the synthesis of arylamines from aryl halides.
Experimental Protocol: Buchwald-Hartwig Amination
A general protocol for the Buchwald-Hartwig amination is as follows:
-
Reaction Setup : In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 eq.), a phosphine ligand (e.g., BINAP or Xantphos, 0.02-0.1 eq.), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 eq.).[7][8]
-
Solvent Addition : Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Reaction : Heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C. The reaction is monitored by TLC or GC-MS.
-
Workup and Purification : After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.[7][8]
Spectroscopic Data Comparison: Buchwald-Hartwig Amination Products
The following table presents spectroscopic data for N-(3-Methylphenyl)aniline, a representative product of the Buchwald-Hartwig amination of 3-bromo-5-methyltoluene with aniline.
| Spectroscopic Data | N-(3-Methylphenyl)aniline |
| ¹H NMR (CDCl₃, ppm) | 7.27-7.15 (m, 3H, Ar-H), 7.05 (d, J=7.6 Hz, 1H, Ar-H), 6.94-6.85 (m, 3H, Ar-H), 6.75 (d, J=7.6 Hz, 1H, Ar-H), 5.65 (s, 1H, N-H), 2.32 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | 143.5, 142.9, 139.2, 129.3, 129.1, 121.3, 119.2, 118.2, 115.8, 21.5 |
| IR (cm⁻¹) | 3400 (N-H), 3040 (Ar C-H), 2920 (C-H), 1600, 1580, 1500 (C=C) |
| MS (m/z) | 183 (M⁺) |
Conclusion
The choice of coupling reaction is a critical determinant of the final product structure when starting with this compound or its precursor. While Suzuki-Miyaura and Stille reactions lead to the formation of C-C bonds, resulting in biaryl structures, the Heck reaction introduces a vinyl group, and the Buchwald-Hartwig amination forms a C-N bond, yielding an arylamine. The provided spectroscopic data for representative products, although not exhaustive for the specific starting material in all cases due to limitations in available literature, serves as a valuable reference for researchers in the field. The distinct NMR, IR, and MS signatures of each product class allow for unambiguous characterization. The experimental protocols and workflows presented herein offer a practical guide for the synthesis of these and related compounds.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. biolmolchem.com [biolmolchem.com]
- 5. CN102180800A - Synthesis method of aniline compound - Google Patents [patents.google.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Performance of 3-Bromo-5-methylphenylboronic Acid in Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of boronic acid is a critical parameter that significantly influences reaction kinetics and overall yield. This guide provides a comparative analysis of the kinetic performance of 3-Bromo-5-methylphenylboronic acid in Suzuki reactions against other substituted phenylboronic acids, supported by experimental data and detailed methodologies for kinetic analysis.
Performance Comparison: Electronic and Steric Effects on Reaction Kinetics
The substituents on the phenylboronic acid play a crucial role in modulating the kinetics of the Suzuki-Miyaura reaction, primarily by influencing the transmetalation step, which is often rate-determining. The electronic and steric nature of these substituents can either accelerate or decelerate the reaction rate.
This compound: A Profile
This compound possesses a unique combination of substituents: a weakly electron-donating methyl group and a moderately electron-withdrawing bromine atom, both in a meta-position to the boronic acid moiety.
-
Electronic Effects: The methyl group, being electron-donating, can slightly increase the nucleophilicity of the aryl group, which could favor the transmetalation step. Conversely, the electron-withdrawing nature of the bromine atom can decrease the electron density on the aromatic ring, potentially slowing down this step. The overall electronic effect will be a balance of these opposing influences.
-
Steric Effects: With both substituents in the meta position, the steric hindrance around the boronic acid group is minimal, which is generally favorable for the approach of the boronic acid to the palladium complex.
Quantitative Kinetic Data Comparison
While specific kinetic data for the Suzuki reaction of this compound is not extensively available in the public domain, we can infer its performance by comparing it with other substituted phenylboronic acids. The following table summarizes kinetic parameters for Suzuki-Miyaura reactions with various substituted aryl bromides and phenylboronic acids, providing a framework for understanding the expected performance.
| Aryl Bromide | Phenylboronic Acid Derivative | Catalyst System | Solvent/Base | Temperature (°C) | Turnover Frequency (TOF) (h⁻¹) | Notes |
| 4-Nitrobromobenzene | Phenylboronic acid | Pd-polymer hybrid | Toluene/Water, K₃PO₄ | 70 | 3343 | The electron-withdrawing nitro group on the aryl bromide significantly accelerates the reaction.[1] |
| Bromobenzene | Phenylboronic acid | Pd-polymer hybrid | Toluene/Water, K₃PO₄ | 70 | ~2800 (estimated from graph) | Serves as a baseline for an unsubstituted aryl bromide.[1] |
| 4-Bromoaniline | Phenylboronic acid | Pd-polymer hybrid | Toluene/Water, K₃PO₄ | 70 | 1496 | The electron-donating amino group on the aryl bromide leads to a slower reaction compared to the unsubstituted and electron-withdrawing cases.[1] |
| 4-Bromotoluene | Phenylboronic acid | Pd Nanoparticles | EtOH/H₂O, NaOH | 70 | ~50 | Provides a baseline for comparison with a methyl-substituted aryl bromide.[2] |
| 5-Bromosalicylic Acid | 2,4-Difluorophenylboronic acid | PdCl₂ (ligand-free) | DMF/H₂O, K₂CO₃ | 75 | Not Reported | High yield (98%) suggests efficient coupling, with the electron-withdrawing fluorine atoms on the boronic acid influencing the rate.[2] |
| Iodobenzene | 4-Methylphenylboronic acid | CuBr | DMF, K₂CO₃ | 110 | Not Reported | Demonstrates the utility of methyl-substituted phenylboronic acids in coupling reactions, though under different catalytic conditions. |
| This compound | (Hypothetical Partner) | (Typical Pd catalyst) | (Typical conditions) | - | Inferred Intermediate Rate | The opposing electronic effects of the bromo and methyl groups are expected to result in a reaction rate that is intermediate between strongly electron-withdrawing and electron-donating substituted boronic acids. The minimal steric hindrance is a favorable factor. |
Experimental Protocols for Kinetic Studies
To conduct a thorough kinetic analysis of a Suzuki reaction involving this compound, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters.
General Reaction Setup
-
Materials:
-
This compound (or other boronic acid of interest)
-
Aryl halide partner (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Internal standard for analytical monitoring (e.g., dodecane for GC-MS, biphenyl for HPLC)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).
-
Add the degassed solvent (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water).[3]
-
Stir the mixture to ensure homogeneity.
-
Add the palladium catalyst (e.g., 1-2 mol%).
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) to initiate the reaction.[3]
-
Reaction Monitoring by GC-MS
-
Sampling: At timed intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary (e.g., a dilute acid to neutralize the base).
-
Sample Preparation: Filter the quenched sample through a small plug of silica gel to remove the palladium catalyst and inorganic salts.
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., HP-5MS).[4]
-
Carrier Gas: Helium.[4]
-
Temperature Program: An appropriate temperature program should be developed to achieve good separation of reactants, products, and the internal standard. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Data Acquisition: Monitor the peaks corresponding to the aryl halide, the coupled product, and the internal standard.
-
Reaction Monitoring by HPLC
-
Sampling and Quenching: Follow the same procedure as for GC-MS analysis.
-
Sample Preparation: Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Instrumentation: A high-performance liquid chromatograph (HPLC) equipped with a UV detector and a suitable column (e.g., C18 reverse-phase).
-
Mobile Phase: A suitable mobile phase, typically a mixture of acetonitrile and water or methanol and water, with or without a modifier like formic acid, should be used to achieve good separation.
-
Detection: Monitor the absorbance at a wavelength where both the reactant and product have significant absorption.
-
Data Analysis: Integrate the peak areas of the reactant, product, and internal standard to determine their relative concentrations over time.
-
Data Presentation and Analysis
Summarize all quantitative data into clearly structured tables for easy comparison. Plot the concentration of the reactant versus time to determine the reaction order and calculate the rate constant (k) using the appropriate integrated rate law. The turnover frequency (TOF) can be calculated as the moles of product formed per mole of catalyst per unit time.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for kinetic studies of Suzuki reactions.
References
A Comparative Guide to Synthetic Routes Utilizing 3-Bromo-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cross-Coupling Methodologies for the Synthesis of Substituted Biaryls, Diaryl Ethers, and Diarylamines.
In the landscape of modern organic synthesis, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is paramount for the construction of complex molecules, particularly in the realms of pharmaceutical and materials science. 3-Bromo-5-methylphenylboronic acid has emerged as a versatile building block, primarily utilized in palladium- and copper-catalyzed cross-coupling reactions to introduce the 3-bromo-5-methylphenyl moiety. This guide provides a comprehensive comparison of validated synthetic routes employing this key reagent, alongside alternative methodologies that achieve similar molecular scaffolds. The performance of each route is objectively evaluated based on experimental data, offering a clear perspective on yield, reaction conditions, and substrate scope.
Core Synthetic Strategies Involving this compound
The primary applications of this compound are centered around three powerful cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Chan-Lam coupling for C-O and C-N bond formation, and as a conceptual counterpart to products formed via Buchwald-Hartwig amination for C-N linkages.
Suzuki-Miyaura Coupling: A Robust Method for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and high functional group tolerance.[1][2][3] In this context, this compound is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a base to yield substituted biphenyls.
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura coupling.
Chan-Lam Coupling: Forming C-O and C-N Bonds
The Chan-Lam coupling provides a valuable method for the synthesis of diaryl ethers and diarylamines under relatively mild, often aerobic, conditions using a copper catalyst.[4][5] This reaction offers an alternative to the palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation and the often harsh conditions of the Ullmann condensation for C-O bond formation.
Workflow for Chan-Lam Coupling:
Caption: General workflow for Chan-Lam coupling.
Comparative Analysis of Synthetic Routes
To provide a clear comparison, we will examine the synthesis of a representative target molecule, 3,5'-dimethylbiphenyl , which can be envisioned through a Suzuki-Miyaura coupling involving a derivative of this compound. We will then compare this to alternative synthetic strategies.
| Route | Key Transformation | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Route 1 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | 4 | ~90 (estimated) | [6] |
| Route 2 | Negishi Coupling | Pd(PPh₃)₄ | - | THF | 25 | 12 | ~80 (estimated) | [7][8] |
| Route 3 | Grignard Coupling | - | - | THF | 66 | 4 | Variable, prone to side products | [7][9][10] |
| Route 4 | Ullmann Condensation | Cu | - | High-boiling solvent | >200 | 12-24 | Moderate | [2][11] |
Note: Yields are estimated based on similar reactions reported in the literature due to the lack of a direct reported synthesis of 3,5'-dimethylbiphenyl using this compound in the searched literature. The data serves for comparative illustration.
Experimental Protocols
Route 1: Suzuki-Miyaura Coupling (General Protocol)
This protocol is adapted from general procedures for Suzuki-Miyaura couplings.[6]
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the corresponding aryl halide (e.g., 5-bromotoluene, 1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 85°C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon) for 4 hours.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Route 2: Negishi Coupling (General Protocol)
This protocol is based on general procedures for Negishi couplings.[7][8]
-
Preparation of Organozinc Reagent: Prepare the organozinc reagent from 3-bromo-5-methylanisole by reaction with zinc dust.
-
Reaction Setup: In a separate flask under an inert atmosphere, add the aryl halide (1.0 eq.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) in an anhydrous solvent (e.g., THF).
-
Coupling: Add the freshly prepared organozinc reagent to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, wash with brine, dry, and purify by column chromatography.
Route 3: Grignard Coupling (General Protocol)
This protocol is adapted from general procedures for Grignard-based biphenyl synthesis.[7][9][10]
-
Grignard Reagent Formation: Prepare the Grignard reagent by reacting 3-bromo-5-methylanisole with magnesium turnings in anhydrous THF under an inert atmosphere.
-
Coupling: In a separate flask, add the aryl halide (1.0 eq.) in anhydrous THF. To this solution, add the prepared Grignard reagent dropwise at a controlled temperature.
-
Reaction: Reflux the reaction mixture for 4 hours.
-
Workup and Purification: Cool the reaction, quench with dilute acid, extract with an organic solvent, wash, dry, and purify by column chromatography. Note that homocoupling of the Grignard reagent is a common side product.[12]
Route 4: Ullmann Condensation (General Protocol)
This protocol is based on classical Ullmann reaction conditions.[2][11]
-
Reaction Setup: Combine 3-bromo-5-methylanisole (2.0 eq.) and copper powder in a high-boiling point solvent (e.g., DMF or nitrobenzene).
-
Reaction: Heat the mixture to over 200°C for 12-24 hours.
-
Workup and Purification: After cooling, filter the reaction mixture to remove copper residues. The filtrate is then subjected to extraction and purification by distillation or column chromatography.
Comparison of C-N Bond Formation Strategies
For the synthesis of diarylamines, the Chan-Lam coupling using a boronic acid and the Buchwald-Hartwig amination of an aryl halide are two dominant modern methods.
| Feature | Chan-Lam Coupling | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., Cu(OAc)₂) | Palladium (e.g., Pd₂(dba)₃) |
| Ligand | Often not required or simple ligands | Bulky phosphine ligands (e.g., BINAP, XPhos) are crucial |
| Reaction Conditions | Mild, often room temperature, aerobic | Often requires elevated temperatures, strictly inert atmosphere |
| Base | Often a weak base or amine substrate acts as base | Requires a strong, non-nucleophilic base (e.g., NaOtBu) |
| Substrate Scope | Broad for amines and phenols | Very broad for amines and aryl halides |
| Functional Group Tolerance | Good | Generally very good, but sensitive to strong bases |
Logical Relationship of C-N Coupling Methods:
References
- 1. researchgate.net [researchgate.net]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. quora.com [quora.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 3-Bromo-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the palladium catalyst is a critical parameter that dictates the success of these transformations, influencing reaction yields, times, and overall process efficiency. This guide presents a comparative analysis of various palladium catalysts for the Suzuki-Miyaura coupling of 3-Bromo-5-methylphenylboronic acid with a representative aryl halide, 4-bromo-1-methyl-1H-pyrazole. The data herein is compiled to assist researchers in selecting the optimal catalytic system for their synthetic needs.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of this compound and 4-bromo-1-methyl-1H-pyrazole. The data has been collated from various sources to provide a comparative overview.
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | 4-bromo-1-methyl-1H-pyrazole | K₂CO₃ | DME/H₂O | 80 | 12 | ~75-85 | 10 |
| XPhos Pd G2 / XPhos | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | K₂CO₃ | EtOH/H₂O | 135 (Microwave) | 0.67 | 67-89 | 2.5 / 5 |
| RuPhos-Pd G2 | 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole | K₃PO₄ | Isopropanol/H₂O | 110 (Microwave) | 0.08-0.12 | Good to Excellent | 1 |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 2 | High | Not Specified |
Key Observations:
-
Pd(PPh₃)₄ , a traditional and widely used catalyst, provides good yields but often requires higher catalyst loading and longer reaction times.[1]
-
Buchwald-type catalysts , such as the second-generation (G2) precatalyst with the XPhos ligand, demonstrate high efficiency, particularly in microwave-assisted reactions, leading to excellent yields in significantly shorter times.[2] The use of bulky, electron-rich phosphine ligands like XPhos and RuPhos generally leads to improved catalytic activity.
-
RuPhos-Pd G2 also shows exceptional performance under microwave irradiation, affording high yields in a matter of minutes.
-
Pd(dppf)Cl₂ is another effective catalyst, particularly for couplings involving heteroaryl bromides, and can provide high yields in relatively short reaction times under conventional heating.[3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted for specific research needs.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄ (Conventional Heating)
This protocol is a general procedure adapted for the coupling of an aryl bromide with this compound.[1]
Materials:
-
4-bromo-1-methyl-1H-pyrazole (1.0 eq)
-
This compound (1.5 eq)
-
Pd(PPh₃)₄ (0.1 eq)
-
Potassium Carbonate (K₂CO₃) (2M aqueous solution)
-
1,2-Dimethoxyethane (DME)
Procedure:
-
To a reaction vessel, add 4-bromo-1-methyl-1H-pyrazole, this compound, and DME.
-
Add the 2M aqueous solution of K₂CO₃.
-
Under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄ to the stirred mixture.
-
Heat the reaction mixture to 80°C and stir overnight.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, rinsing with small amounts of methanol and dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using XPhos Pd G2 / XPhos (Microwave Irradiation)
This protocol is adapted from a procedure for the coupling of a heteroaryl bromide with various arylboronic acids.[2]
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 eq)
-
XPhos Pd G2 (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Ethanol (EtOH)
-
Water
Procedure:
-
In a microwave vial, combine the aryl bromide, this compound, XPhos Pd G2, XPhos, and K₂CO₃.
-
Add a mixture of ethanol and water (e.g., 4:1 v/v).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 135°C for 40 minutes.
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the Suzuki-Miyaura coupling and the general experimental workflow, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: 3-Bromo-5-methylphenylboronic Acid vs. Its Trifluoroborate Salt in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success and efficiency of synthetic endeavors. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, organoboron compounds are indispensable. This guide provides a detailed comparison between 3-Bromo-5-methylphenylboronic acid and its corresponding potassium trifluoroborate salt, offering insights into their respective performance, stability, and handling characteristics, supported by representative experimental data.
The primary distinction between arylboronic acids and their trifluoroborate salt counterparts lies in their stability and ease of handling. Aryltrifluoroborate salts are generally crystalline, free-flowing solids that exhibit exceptional stability to both air and moisture, allowing for prolonged storage without degradation.[1][2][3][4] In contrast, arylboronic acids are susceptible to dehydration, which leads to the formation of cyclic boroxine anhydrides, and can undergo protodeboronation, particularly under acidic or basic conditions or upon prolonged storage.[4][5] The enhanced stability of the trifluoroborate salt is attributed to the tetracoordinate nature of the boron atom, which effectively "protects" it from common degradation pathways that affect the vacant p-orbital of the tricoordinate boronic acid.[4][6]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
| Parameter | This compound | Potassium 3-Bromo-5-methylphenyltrifluoroborate |
| Reagent Stability | Prone to dehydration to form boroxines and susceptible to protodeboronation.[4][5] | Highly stable to air and moisture; can be stored indefinitely at room temperature.[1][2][3][4] |
| Handling | Often requires careful handling and storage under inert atmosphere for long-term purity. | Easy to handle, weigh, and store as a crystalline solid.[7] |
| Typical Reaction Conditions | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), solvent (e.g., Toluene/H₂O, Dioxane/H₂O). | Pd catalyst (e.g., Pd(OAc)₂, PdCl₂), ligand (e.g., RuPhos, PPh₃), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Toluene/H₂O, THF/H₂O).[7][8][9] |
| Reaction Time | Typically 12-24 hours. | Typically 12-24 hours.[9] |
| Representative Yield | Good to excellent yields, though can be variable depending on reagent purity. | Consistently good to excellent yields due to high purity and stability of the reagent.[8][9] |
| Byproducts | Boronic acid decomposition products can complicate purification. | Cleaner reaction profiles with fewer byproducts related to reagent degradation. |
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction using both this compound and its potassium trifluoroborate salt. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with this compound
-
To a reaction vessel, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).
-
Add a suitable base, for instance, an aqueous solution of 2M Na₂CO₃ (2.0 equiv.).
-
Add a solvent system, for example, a 3:1 mixture of toluene and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with Potassium 3-Bromo-5-methylphenyltrifluoroborate
-
In a reaction vessel, combine potassium 3-Bromo-5-methylphenyltrifluoroborate (1.5 equiv.), the aryl halide (1.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.02 equiv.), and a suitable ligand like RuPhos (0.04 equiv.).[8][9]
-
Add a solvent system, such as a 10:1 mixture of toluene and water.[8][9]
-
Thoroughly degas the mixture with an inert gas.
-
Heat the reaction to 80 °C and stir for 24 hours.[9]
-
After cooling to room temperature, dilute the mixture with an organic solvent and perform an aqueous workup as described in Protocol 1.
-
Dry, concentrate, and purify the product using flash column chromatography.
Visualizing the Workflow and Chemical Rationale
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boronic Acid Derivatives in Key Chemical Transformations
For researchers, scientists, and drug development professionals, the judicious selection of reagents is paramount for successful synthetic outcomes. Boronic acids and their derivatives are indispensable building blocks in modern organic synthesis. This guide provides an objective comparison of their performance in Suzuki-Miyaura cross-coupling, Chan-Lam N-arylation, and oxidation reactions, supported by experimental data and detailed protocols to aid in reaction design and optimization.
The reactivity of boronic acid derivatives is intricately linked to their electronic and steric properties. The nature of the substituent on the aromatic ring and the type of boronic acid derivative (e.g., free boronic acid, pinacol ester, or MIDA ester) significantly influence reaction yields, rates, and scope. This guide delves into these nuances, offering a comparative analysis to inform the strategic selection of boronic acid reagents.
Suzuki-Miyaura Cross-Coupling: A Tale of Electronics and Sterics
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the electronic nature of the boronic acid plays a pivotal role. Generally, electron-donating groups (EDGs) on the phenylboronic acid enhance the nucleophilicity of the organic group, facilitating the crucial transmetalation step in the catalytic cycle and leading to higher yields.[1] Conversely, electron-withdrawing groups (EWGs) can diminish reactivity.[1]
Steric hindrance, particularly from ortho-substituents on the boronic acid, can impede the approach of the palladium catalyst, potentially lowering reaction yields.[2][3] However, the use of specialized ligands and optimized reaction conditions can often overcome these steric challenges.[4][5]
Comparative Performance of Phenylboronic Acid Derivatives in Suzuki-Miyaura Coupling
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92 | [6] |
| 4-Methoxyphenylboronic acid (EDG) | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 95 | [1] |
| 4-(Trifluoromethyl)phenylboronic acid (EWG) | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 75 | [1] |
| 2-Methylphenylboronic acid (Steric Hindrance) | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 85 | [1] |
| Phenylboronic acid pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 88 | [7][8] |
| Phenyl MIDA boronate | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | THF | 91 | [9][10] |
Note: Yields are representative and can vary based on specific reaction conditions.
Boronic acid pinacol esters and MIDA (N-methyliminodiacetic acid) boronates offer enhanced stability and are often crystalline solids that are easier to handle and purify compared to their corresponding boronic acids.[7][11][12] While boronic acids are generally more reactive, boronate esters can provide more reproducible results, especially in complex syntheses.[7][8] MIDA boronates are particularly useful for the slow release of the boronic acid, which can be advantageous in reactions with unstable boronic acids.[9][10][12]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Chan-Lam N-Arylation: Exploring the Scope of Amination
The Chan-Lam coupling provides a powerful method for the formation of C-N bonds, offering an alternative to palladium-catalyzed methods.[13][14] The electronic properties of the arylboronic acid also influence the outcome of this copper-catalyzed reaction. Electron-donating groups on the boronic acid generally lead to higher yields in the N-arylation of imidazoles and other amines.[15][16]
Comparative Yields in the Chan-Lam N-Arylation of Imidazole
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 85 | [16] |
| 4-Methoxyphenylboronic acid (EDG) | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 91 | [16] |
| 4-Chlorophenylboronic acid (EWG) | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 78 | [16] |
| 3,5-Dimethylphenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 88 | [16] |
Oxidation of Boronic Acids: A Direct Route to Phenols
The oxidation of arylboronic acids provides a straightforward and often high-yielding method for the synthesis of phenols.[17][18] This transformation is typically achieved using an oxidant such as hydrogen peroxide (H₂O₂). The reaction is generally tolerant of a wide range of functional groups on the aromatic ring, with both electron-donating and electron-withdrawing substituents affording good to excellent yields.[6][19]
Yields for the Oxidation of Substituted Phenylboronic Acids with H₂O₂
| Phenylboronic Acid Derivative | Oxidant | Solvent | Yield (%) | Reference |
| Phenylboronic acid | H₂O₂ | H₂O/EtOH | 99 | [17] |
| 4-Methylphenylboronic acid | H₂O₂ | H₂O/EtOH | 95 | [6] |
| 4-Methoxyphenylboronic acid | H₂O₂ | H₂O/EtOH | 96 | [6] |
| 4-Chlorophenylboronic acid | H₂O₂ | H₂O/EtOH | 92 | [6] |
| 4-Nitrophenylboronic acid | H₂O₂ | H₂O/EtOH | 89 | [6] |
Signaling Pathway Inhibition by a Biaryl Compound
The biaryl motifs generated through Suzuki-Miyaura coupling are prevalent in pharmacologically active compounds. For instance, a synthesized biaryl molecule could act as an antagonist for a G-protein coupled receptor (GPCR), thereby inhibiting a downstream signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arkat-usa.org [arkat-usa.org]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
A Researcher's Guide to Confirming the Structure of Biphenyls Synthesized from 3-Bromo-5-methylphenylboronic Acid
For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of analytical techniques to definitively identify the biphenyl structure resulting from the Suzuki-Miyaura coupling of 3-bromo-5-methylphenylboronic acid.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] When employing this compound as a starting material, the expected product is a substituted biphenyl. However, the potential for side reactions, such as homocoupling or oxidation of the boronic acid, necessitates rigorous structural verification. This guide outlines the key experimental protocols and comparative data for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to ensure the unambiguous identification of the target biphenyl structure.
Expected Product and Potential Alternatives
The primary reaction of interest is the Suzuki-Miyaura coupling of this compound with a suitable aryl partner, such as phenylboronic acid. This reaction is expected to yield 3-methyl-5-phenylbiphenyl .
However, several alternative products may arise from side reactions:
-
3,3'-Dimethylbiphenyl: This can be formed through the homocoupling of the starting boronic acid.
-
3-Bromo-5-methylphenol: This can result from the oxidation of the boronic acid functional group.[3][4][5][6][7]
This guide will focus on the analytical differentiation of these three potential products.
Comparative Spectroscopic and Crystallographic Data
Accurate structural elucidation relies on comparing the experimental data of the synthesized product with known data of the expected compound and its potential alternatives. The following tables summarize the key analytical data for the target biphenyl and the possible side-products.
Table 1: Comparative ¹H NMR Data (ppm)
| Compound | Aromatic Protons | Methyl Protons |
| 3-Methyl-5-phenylbiphenyl (Predicted) | Multiplets in the range of 7.0-7.8 ppm | Singlet around 2.4 ppm |
| 3,3'-Dimethylbiphenyl | 7.36 (t), 7.26 (d), 7.09 (d)[8] | 2.35 (s)[8] |
| 3-Bromo-5-methylphenol | Signals expected in the aromatic region | Singlet for the methyl group |
Table 2: Comparative ¹³C NMR Data (ppm)
| Compound | Aromatic Carbons | Methyl Carbon |
| 3-Methyl-5-phenylbiphenyl (Predicted) | Signals expected in the range of 120-145 ppm | Signal around 21 ppm |
| 3,3'-Dimethylbiphenyl | 141.4, 138.4, 128.8, 128.7, 128.1, 128.0, 127.2, 124.3[8] | 21.6[8] |
| 3-Bromo-5-methylphenol | Signals expected in the aromatic region, with one carbon shifted downfield due to the hydroxyl group. | Signal for the methyl group. |
Table 3: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion Peak (M+) | Key Fragmentation Patterns |
| 3-Methyl-5-phenylbiphenyl | Expected at m/z 244.12 | Fragmentation of the biphenyl core. |
| 3,3'-Dimethylbiphenyl | 182.26[9][10][11] | Loss of methyl groups. |
| 3-Bromo-5-methylphenol | Isotopic pattern for bromine at m/z 186/188[12] | Loss of CO, Br. |
Key Experimental Protocols
Reproducible and reliable data acquisition is paramount. The following are detailed methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For EI, a standard electron energy of 70 eV is typically used.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.
-
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information.[13]
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[13]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.[13]
-
Workflow and Logic Diagrams
Visualizing the experimental workflow and the logical process of structure determination can aid in understanding the overall strategy.
Caption: Experimental workflow for synthesis and structural confirmation.
Caption: Logical diagram for structure determination.
By following these protocols and comparing the acquired data with the reference information provided, researchers can confidently confirm the structure of the biphenyls synthesized from this compound, ensuring the integrity of their research and development efforts.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Benzoquinone-Promoted Aerobic Oxidative Hydroxylation of Arylboronic Acids in Water [organic-chemistry.org]
- 5. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Biomimetic aerobic oxidative hydroxylation of arylboronic acids to phenols catalysed by a flavin derivative - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42081G [pubs.rsc.org]
- 8. 3,3'-Dimethylbiphenyl(612-75-9) 1H NMR spectrum [chemicalbook.com]
- 9. 3,3'-Dimethylbiphenyl [webbook.nist.gov]
- 10. 3,3'-Dimethylbiphenyl [webbook.nist.gov]
- 11. 3,3'-Dimethylbiphenyl [webbook.nist.gov]
- 12. 3-Bromo-5-methylphenol | C7H7BrO | CID 12648409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromo-5-methylphenylboronic Acid: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-5-methylphenylboronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed to offer clear, step-by-step guidance for handling and disposing of this chemical compound.
Essential Safety Information
This compound is categorized as an irritant, capable of causing skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3] In situations where dust may be generated, a dust respirator is also required.[2] All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Storage and Incompatibilities: Store this compound in a tightly sealed container in a cool, dark, and dry environment, preferably under an inert atmosphere.[4][5] It is crucial to store this chemical away from strong oxidizing agents, as they are incompatible.[2][4]
Quantitative Data
| Property | Value |
| Molecular Formula | C₇H₈BBrO₂ |
| Molecular Weight | 214.85 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C (Inert atmosphere)[5] |
Detailed Disposal Protocol
The disposal of this compound must be managed as hazardous waste, in strict accordance with all applicable federal, state, and local regulations.[2][4] The following protocol outlines the recommended steps for its safe disposal.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated this compound, along with any contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Should a solution of this compound be prepared, it must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Labeling: All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name: "this compound".
2. Spill Management:
-
In the event of a spill, carefully sweep the solid material to avoid generating dust.[2][3][4]
-
Collect the spilled material into a sealed, airtight container labeled as hazardous waste.[2][3][4]
-
Decontaminate the spill area using a suitable solvent, and collect all cleaning materials as solid hazardous waste.
3. Decontamination of Glassware:
-
For glassware contaminated with this compound, a basic wash can be employed to convert the residual boronic acid into a more water-soluble boronate salt.
-
Rinse the glassware with a dilute basic solution (e.g., 1M sodium hydroxide), ensuring to collect all rinsate as liquid hazardous waste.
-
Following the basic rinse, perform a triple rinse with a suitable solvent (e.g., acetone or ethanol), again collecting all rinsate as hazardous waste.[6]
-
The final water rinse should also be collected as hazardous waste.
4. Final Disposal:
-
Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. laballey.com [laballey.com]
- 2. silicycle.com [silicycle.com]
- 3. reddit.com [reddit.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. 849062-36-8|(3-Bromo-5-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. A Comparison of Methods for Boron Removal From Flowback and Produced Waters [jpt.spe.org]
Essential Safety and Operational Guide for 3-Bromo-5-methylphenylboronic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Bromo-5-methylphenylboronic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on its hazard statements, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is mandatory.
Quantitative Data Summary
| Property | Value |
| CAS Number | 849062-36-8 |
| Molecular Formula | C7H8BBrO2 |
| Molecular Weight | 214.85 g/mol |
| Hazard Statements | H315, H319, H335 |
| Precautionary Statements | P261, P304+P340, P305+P351+P338, P405 |
Source: ChemicalBook[1], BLD Pharm[2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is required to minimize exposure when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] | To protect eyes from dust and potential splashes.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3][4] | To prevent skin contact and potential irritation.[3] |
| Body Protection | A fully buttoned laboratory coat is required.[3][4] For larger quantities, a chemical-resistant apron is recommended.[3] | To protect skin from accidental spills. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is necessary when handling the solid to prevent dust inhalation.[4] | To minimize the risk of respiratory tract irritation.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling :
-
Post-Handling :
-
Clean the work area thoroughly to remove any residual chemical.
-
Wash hands with soap and water after handling, even if gloves were worn.[4]
-
Remove and properly dispose of or decontaminate PPE.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Classification : This compound is classified as a halogenated organic waste due to the presence of bromine.[5]
-
Segregation :
-
Collection :
-
Disposal :
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
